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Core Science & Biosynthesis

Foundational

Ethyl 5-Chloroisoquinoline-1-Carboxylate: Chemical Properties, Synthesis, and Applications in Targeted Therapeutics

Executive Summary Ethyl 5-chloroisoquinoline-1-carboxylate is a highly specialized, bifunctional heterocyclic building block utilized extensively in modern medicinal chemistry and drug discovery. Featuring a rigid isoqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-chloroisoquinoline-1-carboxylate is a highly specialized, bifunctional heterocyclic building block utilized extensively in modern medicinal chemistry and drug discovery. Featuring a rigid isoquinoline core substituted with a highly reactive C1-carboxylate and an electron-withdrawing C5-chlorine atom, this compound serves as a critical intermediate in the synthesis of advanced antiviral agents and kinase inhibitors. Its unique steric and electronic profile makes it an ideal precursor for developing Hepatitis C Virus (HCV) NS5A replication complex inhibitors[1] and novel oncology therapeutics targeting PI3K-alpha[2] and MALT1[3].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, outlines a self-validating regioselective synthesis protocol, and explores its mechanistic utility in pharmacological applications.

Physicochemical Profiling and Structural Dynamics

The synthetic utility of ethyl 5-chloroisoquinoline-1-carboxylate is fundamentally driven by the orthogonal reactivity of its functional groups. The C1-ethyl ester is primed for facile basic hydrolysis to yield 5-chloroisoquinoline-1-carboxylic acid[4], which can undergo direct amidation. Conversely, the C5-chlorine provides a reliable, sterically accessible vector for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[2].

The electron-deficient nature of the isoquinoline ring, exacerbated by the inductive electron-withdrawing effect of the C5-chlorine atom, significantly lowers the pKa of the ring nitrogen. This electronic modulation enhances the lipophilicity and passive membrane permeability of downstream active pharmaceutical ingredients (APIs), a critical factor in optimizing oral bioavailability.

Quantitative Physicochemical Properties

The following data summarizes the core physical and chemical metrics of the compound and its immediate synthetic precursors.

PropertyValue
Chemical Name Ethyl 5-chloroisoquinoline-1-carboxylate
Parent Acid CAS Registry 1179149-33-7[4]
Nitrile Precursor CAS Registry 1231761-25-3[5]
Molecular Formula C₁₂H₁₀ClNO₂
Molecular Weight 235.67 g/mol
Monoisotopic Mass (Parent Acid) 207.0087 Da[4]
Physical State Off-white to pale yellow solid[1]
Solubility Profile Soluble in DCM, DMF, DMSO, and EtOAc; Insoluble in H₂O

Mechanistic Synthesis & Protocol Design

The de novo synthesis of ethyl 5-chloroisoquinoline-1-carboxylate requires precise regiocontrol. The most robust route begins with 1,5-dichloroisoquinoline. The inherent electronic asymmetry of the isoquinoline ring dictates that the C1 position (alpha to the nitrogen) is highly activated toward Nucleophilic Aromatic Substitution (SNAr), whereas the C5 position remains relatively inert under mild conditions.

Synthesis A 1,5-Dichloroisoquinoline (Starting Material) B Selective SNAr Cyanation (Zn(CN)2, Pd cat.) A->B C 5-Chloroisoquinoline-1-carbonitrile (Intermediate) B->C D Acidic/Basic Hydrolysis (H2O/EtOH, Heat) C->D E 5-Chloroisoquinoline-1-carboxylic acid (Intermediate) D->E F Fischer Esterification (EtOH, H2SO4 or SOCl2) E->F G Ethyl 5-chloroisoquinoline-1-carboxylate (Target Product) F->G

Regioselective synthesis workflow of ethyl 5-chloroisoquinoline-1-carboxylate.

Step-by-Step Methodology

The following self-validating protocol outlines the synthesis from the dichloro-precursor, utilizing a Pinner-type esterification to maximize yield.

Phase 1: Regioselective Cyanation of 1,5-Dichloroisoquinoline Objective: Selective functionalization at the C1 position while preserving the C5 chlorine for downstream cross-coupling.

  • Preparation : In a flame-dried Schlenk flask, charge 1,5-dichloroisoquinoline (1.0 equiv, 10 mmol) and zinc cyanide, Zn(CN)₂ (0.6 equiv, 6 mmol)[1].

  • Catalyst Addition : Add tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 equiv, 0.5 mmol) under an inert argon atmosphere.

  • Solvent & Degassing : Inject anhydrous N,N-dimethylformamide (DMF) (20 mL). Degas the suspension via three freeze-pump-thaw cycles to remove dissolved oxygen, preventing catalyst degradation.

  • Reaction Execution : Heat the mixture to 90°C for 4 hours.

    • Causality: The isoquinoline nitrogen strongly withdraws electron density from the adjacent C1 position, significantly lowering the activation energy for oxidative addition by the Pd(0) catalyst at C1 over C5.

  • In-Process Control (Self-Validation) : Monitor reaction progress via TLC (Hexanes/EtOAc 3:1). The starting material will consume, and the product (5-chloroisoquinoline-1-carbonitrile) will emerge as a distinct blue fluorescent spot under 254 nm UV light[5].

  • Workup : Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the intermediate[1].

Phase 2: One-Pot Pinner Esterification Objective: Direct conversion of the carbonitrile to the ethyl ester without isolating the highly polar carboxylic acid intermediate.

  • Preparation : Dissolve the purified 5-chloroisoquinoline-1-carbonitrile (1.0 equiv, 5 mmol) in absolute ethanol (25 mL) in a round-bottom flask.

  • Activation : Cool the solution to 0°C using an ice bath. Bubble anhydrous HCl gas through the solution for 30 minutes until saturation.

    • Causality: Anhydrous HCl protonates the nitrile nitrogen, vastly increasing the electrophilicity of the nitrile carbon. This allows the weak nucleophile (ethanol) to attack and form an imidate intermediate.

  • Reaction Execution : Seal the flask with a drying tube and heat to reflux (78°C) for 12 hours.

  • Hydrolysis : Cool to room temperature and slowly add water (10 mL) to hydrolyze the imidate into the target ethyl ester.

  • In-Process Control (Self-Validation) : Analyze the crude mixture via LC-MS. The successful transformation is validated by the disappearance of the nitrile mass signal (m/z 188.6) and the emergence of the target ester mass [M+H]⁺ at m/z 236.0[1].

  • Isolation : Neutralize with saturated Na₂CO₃, extract with dichloromethane, and evaporate the solvent to yield ethyl 5-chloroisoquinoline-1-carboxylate.

Pharmacological Utility in Drug Development

Ethyl 5-chloroisoquinoline-1-carboxylate is predominantly utilized as an N-capping group in the synthesis of complex peptidomimetics and small-molecule inhibitors.

Antiviral Therapeutics (HCV NS5A Inhibition)

In the development of Daclatasvir analogs, the ethyl ester is hydrolyzed to 5-chloroisoquinoline-1-carboxylic acid[4], which is subsequently coupled with a proline-derived core using amide coupling reagents like HATU or EEDQ[6]. The isoquinoline cap binds deep within the hydrophobic pocket of the NS5A Domain I dimer. The steric bulk and lipophilicity of the 5-chloro substituent enhance the binding affinity, effectively preventing the assembly of the viral replication complex and halting viral RNA replication[1].

Mechanism RNA HCV Viral RNA Polyprotein Viral Polyprotein Translation RNA->Polyprotein NS5A NS5A Protein (Domain I) Polyprotein->NS5A Complex Replication Complex Assembly (Endoplasmic Reticulum) NS5A->Complex Replication Viral RNA Replication Complex->Replication Inhibitor Isoquinoline-capped NS5A Inhibitor (e.g., Daclatasvir analogs) Inhibitor->Complex Blocks Assembly

Disruption of HCV replication complex assembly by isoquinoline-capped inhibitors.

Oncology and Autoimmune Targets (PI3K & MALT1)

Recent advancements in oncology have leveraged 5-chloroisoquinoline derivatives in targeting PI3K-alpha, a kinase crucial for tumor metabolism[2], and MALT1, a key protease in NF-kB signaling for lymphomas[3]. In these architectures, the C5-chlorine serves as a critical anchor point, forming halogen bonds with backbone carbonyls in the kinase hinge region, while the C1-carboxylate acts as a linker to the main pharmacophore scaffold.

References

  • Title : 5-chloroisoquinoline-1-carboxylic acid (C10H6ClNO2) - PubChemLite Source : uni.lu (PubChem Database) URL : 4

  • Title : HCV NS5A Replication Complex Inhibitors. Part 4.1 Optimization for Genotype 1a Replicon Inhibitory Activity | Journal of Medicinal Chemistry Source : acs.org URL : 6

  • Title : 5-chloroisoquinoline-1-carbonitrile | 1231761-25-3 | Buy Now - Molport Source : molport.com URL : 5

  • Title : EP4399196A1 - Pi3k-alpha inhibitors and methods of use thereof Source : google.com (Google Patents) URL : 2

  • Title : WO2023125877A1 - Tricyclic derivative inhibitor, preparation method therefor, and application thereof Source : google.com (Google Patents) URL : 3

Sources

Exploratory

Preliminary toxicity screening of ethyl 5-chloroisoquinoline-1-carboxylate

An in-depth technical whitepaper on the preliminary toxicity screening framework for ethyl 5-chloroisoquinoline-1-carboxylate (CAS: 1554068-71-1). Executive Rationale & Chemical Context The attrition of new chemical enti...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical whitepaper on the preliminary toxicity screening framework for ethyl 5-chloroisoquinoline-1-carboxylate (CAS: 1554068-71-1).

Executive Rationale & Chemical Context

The attrition of new chemical entities (NCEs) during late-stage preclinical or clinical development represents a multi-billion-dollar inefficiency in the pharmaceutical industry[1]. To mitigate this, early and predictive in vitro toxicity screening is no longer optional; it is a foundational requirement for lead optimization[2].

Ethyl 5-chloroisoquinoline-1-carboxylate is a highly functionalized heterocyclic scaffold. Isoquinoline derivatives are heavily investigated for their potent anti-cancer properties, often acting as topoisomerase inhibitors or reactive oxygen species (ROS) generators[3]. Furthermore, isoquinolinequinones and related N-oxides have shown profound efficacy in overcoming multidrug-resistant (MDR) cancers[4]. However, the specific structural features of ethyl 5-chloroisoquinoline-1-carboxylate introduce unique toxicological liabilities that must be systematically evaluated:

  • The Isoquinoline Core: Planar nitrogen-containing heterocycles are prone to DNA intercalation (genotoxicity) and off-target binding to the hERG potassium channel (cardiotoxicity).

  • The C5-Chloro Substituent: Halogenated aromatics can undergo CYP450-mediated bioactivation, potentially forming reactive arene oxides that cause hepatotoxicity.

  • The C1-Carboxylate Ester: Susceptible to rapid hydrolysis by ubiquitous carboxylesterases, yielding isoquinoline-1-carboxylic acid[5], which may alter the molecule's polarity, distribution, and clearance profiles.

This guide outlines a tiered, self-validating in vitro screening strategy tailored to these specific chemical liabilities.

Mechanistic Pathways of Isoquinoline Toxicity

Understanding the mechanism of toxicity is critical for assay selection. Isoquinoline derivatives frequently exhibit pleiotropic modes of action. They can directly inhibit Topoisomerase I/II, leading to DNA strand breaks, or undergo hepatic metabolism to form reactive intermediates that induce oxidative stress[3].

Pathway Compound Ethyl 5-chloroisoquinoline- 1-carboxylate Esterase Esterase Hydrolysis (Isoquinoline-1-carboxylic acid) Compound->Esterase Metabolism Hepatic CYP450 Bioactivation Compound->Metabolism Topo Topoisomerase I/II Intercalation Compound->Topo Esterase->Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS DNA_Damage DNA Strand Breaks & Genotoxicity ROS->DNA_Damage Topo->DNA_Damage Apoptosis Cellular Apoptosis (Caspase Activation) DNA_Damage->Apoptosis

Mechanistic pathways of isoquinoline-induced cellular toxicity and apoptosis.

Tiered Screening Strategy & Self-Validating Protocols

To prevent false positives/negatives, every assay must operate as a self-validating system . This means the assay inherently proves its own operational success through rigorous internal controls before the data for ethyl 5-chloroisoquinoline-1-carboxylate is even considered.

Tier 1: Hepatotoxicity & Metabolic Viability (HepG2)

Causality: We utilize the HepG2 human hepatocellular carcinoma cell line rather than generic fibroblasts (like NIH-3T3) because HepG2 cells retain a degree of endogenous xenobiotic metabolic capacity (CYP enzymes). This allows us to screen not just the parent ester, but its immediate hepatic metabolites[1].

Protocol: 384-Well CellTiter-Glo® (ATP Luminescence) Assay

  • Cell Seeding: Seed HepG2 cells at 2,000 cells/well in a 384-well opaque white plate using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing (Self-Validating Setup):

    • Test Article: Dose ethyl 5-chloroisoquinoline-1-carboxylate in a 10-point dose-response curve (0.1 µM to 100 µM).

    • Vehicle Control (Negative): 0.5% DMSO (establishes the 100% viability baseline and proves the vehicle isn't killing cells).

    • Positive Control: 50 µM Chlorpromazine (proves the assay can detect known hepatotoxins).

    • Background Control: Media only, no cells (establishes luminescent background for subtraction).

  • Incubation: Incubate for 72 hours.

  • Detection: Add CellTiter-Glo reagent (1:1 volume). Lyse for 10 minutes on an orbital shaker. Read luminescence.

Tier 2: Genotoxicity (Miniaturized Ames Fluctuation Test)

Causality: The planar nature of the isoquinoline ring poses a high risk for DNA intercalation[6]. The Ames test uses histidine-dependent Salmonella typhimurium strains to detect frameshift (TA98) and base-pair substitution (TA100) mutations.

Protocol: 384-Well Ames II Assay

  • Metabolic Activation: Prepare the assay both with and without 10% rat liver S9 fraction. This is critical because the C5-chloro group may require CYP-mediated epoxidation to become genotoxic.

  • Inoculation: Mix the test compound (up to 500 µg/mL) with the bacterial suspension in histidine-depleted media containing a pH indicator (bromocresol purple).

  • Self-Validating Controls:

    • -S9 Positive Controls: 2-Nitrofluorene (TA98) and Sodium Azide (TA100) to prove strain sensitivity.

    • +S9 Positive Control: 2-Aminoanthracene (proves the S9 fraction is enzymatically active).

  • Incubation & Scoring: Distribute into 384-well plates, incubate for 48 hours at 37°C. Score wells that turn from purple to yellow (indicating acid production from metabolically active, revertant colonies).

Tier 3: Cardiotoxicity (Automated hERG Patch-Clamp)

Causality: Nitrogenous bases frequently trap within the inner vestibule of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to fatal QT interval prolongation. Regulatory agencies mandate this screening[7].

Protocol: QPatch Automated Electrophysiology

  • Cell Preparation: Use CHO cells stably expressing the hERG channel.

  • Electrophysiological Recording: Establish whole-cell configuration. Apply a voltage step protocol (depolarization to +20 mV followed by a repolarizing step to -50 mV to elicit tail currents).

  • Perfusion & Validation:

    • Perfuse vehicle (0.1% DMSO) to establish baseline tail current amplitude.

    • Perfuse ethyl 5-chloroisoquinoline-1-carboxylate at 1, 3, 10, and 30 µM.

    • Self-Validation: Conclude the run by perfusing 0.1 µM E-4031 (a potent hERG blocker). If the tail current does not completely collapse, the cell seal was compromised, and the data point is discarded.

Decision Matrix & Workflow Visualization

The transition from hit to lead requires strict quantitative thresholds. The following table defines the Go/No-Go criteria for ethyl 5-chloroisoquinoline-1-carboxylate during preliminary screening.

Assay CategoryTarget MetricGo Threshold (Proceed)Review Threshold (Caution)No-Go Threshold (Kill)
HepG2 Cytotoxicity IC₅₀ (72h)> 50 µM10 µM – 50 µM< 10 µM
Ames Genotoxicity Fold Increase over Baseline< 2.0x (Negative)2.0x – 3.0x (Equivocal)> 3.0x (Positive)
hERG Inhibition IC₅₀> 30 µM10 µM – 30 µM< 10 µM

Table 1: Quantitative decision thresholds for preliminary in vitro toxicity screening.

Workflow Start Compound Synthesis: Ethyl 5-chloroisoquinoline-1-carboxylate Tier1 Tier 1: Cytotoxicity HepG2 IC50 Assessment Start->Tier1 Tier2 Tier 2: Genotoxicity Ames Test (±S9) Tier1->Tier2 IC50 > 50 µM Fail Structural Refinement (SAR Iteration) Tier1->Fail IC50 < 10 µM Tier3 Tier 3: Cardiotoxicity hERG Patch-Clamp Tier2->Tier3 Negative (<2x) Tier2->Fail Positive (>3x) Decision Lead Optimization Advancement Tier3->Decision IC50 > 30 µM Tier3->Fail IC50 < 10 µM Fail->Start

Tiered Go/No-Go workflow for the preliminary toxicity screening of isoquinoline derivatives.

Conclusion

The preliminary toxicity screening of ethyl 5-chloroisoquinoline-1-carboxylate requires a rigorous, tiered approach that accounts for its specific structural liabilities. By utilizing metabolically competent cell lines (HepG2), evaluating both direct and CYP-mediated genotoxicity (Ames ±S9), and assessing electrophysiological liabilities (hERG), drug development professionals can confidently determine whether this scaffold possesses the requisite safety profile for further in vivo evaluation.

Sources

Foundational

Spectroscopic Characterization of Ethyl 5-Chloroisoquinoline-1-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract Ethyl 5-chloroisoquinoline-1-carboxylate is a heterocyclic compound of significant interest in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Ethyl 5-chloroisoquinoline-1-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural elucidation and purity assessment are paramount for its application in research and development. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this molecule. By integrating theoretical principles with practical insights, this guide serves as a valuable resource for researchers, enabling them to confidently identify and analyze ethyl 5-chloroisoquinoline-1-carboxylate.

Introduction

The isoquinoline core is a prominent scaffold in a vast array of natural products and synthetic compounds exhibiting diverse biological activities. The presence of a chlorine atom at the 5-position and an ethyl carboxylate group at the 1-position of the isoquinoline ring in ethyl 5-chloroisoquinoline-1-carboxylate introduces specific electronic and steric properties that can modulate its chemical reactivity and biological interactions.[1][2] Accurate and unambiguous characterization of this molecule is the foundation for any subsequent research, from synthetic methodology development to structure-activity relationship (SAR) studies. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for the comprehensive analysis of ethyl 5-chloroisoquinoline-1-carboxylate.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is essential for interpreting spectroscopic data. The structure of ethyl 5-chloroisoquinoline-1-carboxylate with the conventional numbering of the isoquinoline ring is presented below.

Caption: Molecular structure and numbering of ethyl 5-chloroisoquinoline-1-carboxylate.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

Experimental Protocol: A typical protocol for acquiring a ¹H NMR spectrum of ethyl 5-chloroisoquinoline-1-carboxylate is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3]

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans for a sufficient signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A range of approximately 12-16 ppm is typically sufficient.

  • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[3]

Expected ¹H NMR Spectrum and Interpretation:

The ¹H NMR spectrum of ethyl 5-chloroisoquinoline-1-carboxylate is expected to show distinct signals for the aromatic protons of the isoquinoline ring and the protons of the ethyl ester group. The electron-withdrawing nature of the nitrogen atom, the chlorine atom, and the carboxylate group will influence the chemical shifts of the aromatic protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-38.0 - 8.3Doublet (d)~6-7Downfield shift due to proximity to the electronegative nitrogen atom and the ester group. Coupled to H-4.
H-47.6 - 7.9Doublet (d)~6-7Coupled to H-3.
H-67.8 - 8.1Doublet (d)~8-9Downfield shift due to the deshielding effect of the chlorine at C-5. Coupled to H-7.
H-77.5 - 7.8Triplet (t) or Doublet of Doublets (dd)~7-8Coupled to H-6 and H-8.
H-88.2 - 8.5Doublet (d)~7-8Downfield shift due to the anisotropic effect of the heterocyclic ring. Coupled to H-7.
-OCH₂CH₃4.3 - 4.6Quartet (q)~7Protons of the methylene group of the ethyl ester, coupled to the methyl protons.
-OCH₂CH₃1.3 - 1.6Triplet (t)~7Protons of the methyl group of the ethyl ester, coupled to the methylene protons.

Note: The exact chemical shifts can vary depending on the solvent and concentration. The predicted values are based on data from similar quinoline and isoquinoline structures.[4][5]

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument 400+ MHz NMR transfer->instrument acquire Acquire Spectrum (zg30, 16 scans) instrument->acquire process Fourier Transform & Phasing acquire->process reference Reference to Solvent/TMS process->reference integrate Integrate Peaks reference->integrate interpret Assign Signals integrate->interpret

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Experimental Protocol: The protocol for ¹³C NMR is similar to ¹H NMR, with some key differences in acquisition parameters.

  • Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Number of Scans: A significantly larger number of scans (e.g., 512 or more) is necessary.

    • Relaxation Delay (d1): 2-5 seconds.

Expected ¹³C NMR Spectrum and Interpretation:

The ¹³C NMR spectrum will show distinct signals for each of the 12 unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C-1145 - 150Attached to the ester group and nitrogen, leading to a downfield shift.
C-3120 - 125Aromatic CH carbon.
C-4135 - 140Aromatic CH carbon.
C-4a125 - 130Quaternary aromatic carbon.
C-5130 - 135Aromatic carbon bearing the chlorine atom. The C-Cl bond causes a downfield shift.
C-6128 - 132Aromatic CH carbon.
C-7126 - 130Aromatic CH carbon.
C-8128 - 132Aromatic CH carbon.
C-8a140 - 145Quaternary aromatic carbon adjacent to nitrogen.
-C =O164 - 168Carbonyl carbon of the ester group.
-OC H₂CH₃60 - 65Methylene carbon of the ethyl ester.
-OCH₂C H₃14 - 16Methyl carbon of the ethyl ester.

Note: These are predicted chemical shifts based on general values for similar functional groups and heterocyclic systems.[6]

II. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through fragmentation patterns.

Experimental Protocol:

  • Ionization Method: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass determination.

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Expected Mass Spectrum and Interpretation:

The molecular formula of ethyl 5-chloroisoquinoline-1-carboxylate is C₁₂H₁₀ClNO₂. The expected monoisotopic mass is approximately 235.04 g/mol .

  • Molecular Ion Peak ([M]⁺˙ or [M+H]⁺): A prominent peak at m/z ≈ 235 (for the ³⁵Cl isotope) and a smaller peak at m/z ≈ 237 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 236 and 238.

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), or carbon monoxide (-CO) from the ester functionality.

Ion Expected m/z Identity
[M+H]⁺~236, ~238Protonated molecule (³⁵Cl and ³⁷Cl isotopes)
[M-C₂H₅]⁺~206, ~208Loss of the ethyl group
[M-OC₂H₅]⁺~190, ~192Loss of the ethoxy group
[M-CO₂C₂H₅]⁺~162, ~164Loss of the ethyl carboxylate group

Note: The relative intensities of the fragment ions will depend on the ionization method and the energy applied.

III. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected IR Spectrum and Interpretation:

Wavenumber (cm⁻¹) Vibration Description
3100 - 3000C-H stretchAromatic C-H stretching vibrations.
2980 - 2850C-H stretchAliphatic C-H stretching of the ethyl group.
~1720C=O stretchStrong absorption characteristic of the ester carbonyl group.[7]
1620 - 1450C=C and C=N stretchAromatic ring stretching vibrations.
1300 - 1000C-O stretchStretching vibrations of the ester C-O bonds.[7]
850 - 550C-Cl stretchStretching vibration of the carbon-chlorine bond.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

Expected UV-Vis Spectrum and Interpretation:

The isoquinoline ring system is an extended aromatic system, which is expected to exhibit strong UV absorption. The presence of the chlorine atom and the ester group may cause slight shifts in the absorption maxima (λ_max) compared to unsubstituted isoquinoline.[2]

  • Expected λ_max: Multiple absorption bands are expected in the range of 220-350 nm, corresponding to π → π* transitions of the aromatic system. The exact positions and intensities of these bands will be influenced by the solvent polarity.[8]

Conclusion

The comprehensive spectroscopic characterization of ethyl 5-chloroisoquinoline-1-carboxylate relies on the synergistic application of NMR, MS, IR, and UV-Vis spectroscopy. This guide provides a detailed framework for acquiring and interpreting the data from these techniques. By understanding the expected spectral features and the underlying principles, researchers can confidently verify the structure and purity of this important molecule, paving the way for its successful application in drug discovery and materials science.

References

  • Visible-light- and bromide-mediated photoredox Minisci alkylation of N-heterarenes with ester acetates - Supporting Information. (n.d.).
  • Ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate. (2016, May 10). ORGANIC SPECTROSCOPY INTERNATIONAL.
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline: Application Notes and Protocols - Benchchem. (n.d.).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
  • NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC. (n.d.).
  • UV–Vis spectrum for compounds (1–5) in ethyl acetate at room... - ResearchGate. (n.d.).
  • Exploring the Synthesis Pathways of Pharmaceuticals Using 1-Chloroisoquinoline-5-carboxylic Acid - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Product Class 5: Isoquinolines. (n.d.).
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20).
  • Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes | PLOS One. (n.d.).
  • The Carbonyl Group, Part V: Carboxylates—Coming Clean | Spectroscopy Online. (2018, May 1).

Sources

Exploratory

Pharmacokinetic Profiling of Ethyl 5-Chloroisoquinoline-1-Carboxylate Derivatives: A Comprehensive ADME Strategy

Executive Summary & Rationale Isoquinoline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting diverse pharmacological activities ranging from anticancer to antimicrobial and neuroprotective ef...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Isoquinoline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting diverse pharmacological activities ranging from anticancer to antimicrobial and neuroprotective effects[1]. The introduction of a halogen (e.g., 5-chloro) and an ester moiety (ethyl carboxylate) at the C1 position significantly alters the lipophilicity, target binding affinity, and metabolic fate of the pharmacophore[2].

However, the ester linkage introduces specific pharmacokinetic (PK) liabilities—primarily rapid hydrolysis by plasma and hepatic carboxylesterases. As a Senior Application Scientist, I have designed this whitepaper to outline a rigorous, causality-driven framework for the PK profiling of ethyl 5-chloroisoquinoline-1-carboxylate derivatives. This guide ensures that lead optimization is driven by highly predictive, self-validating ADME (Absorption, Distribution, Metabolism, and Excretion) workflows.

In Vitro ADME Profiling: Causality and Experimental Design

Before advancing to in vivo animal models, in vitro ADME profiling is mandatory to establish foundational physicochemical parameters. For ethyl 5-chloroisoquinoline-1-carboxylates, the primary concerns are aqueous solubility (due to the planar, lipophilic isoquinoline core) and metabolic stability[3].

The ethyl ester increases lipophilicity, generally enhancing passive transcellular permeability. However, high lipophilicity can also increase the likelihood of efflux by P-glycoprotein (P-gp), necessitating bidirectional permeability assessments. Furthermore, because the C1-carboxylate ester is a prime target for hydrolysis, assays must differentiate between Cytochrome P450 (CYP) mediated oxidation and esterase-mediated cleavage.

Table 1: Target In Vitro ADME Parameters for Isoquinoline-1-Carboxylates
ParameterAssay SystemTarget ValueMechanistic Rationale
Thermodynamic Solubility Shake-flask (pH 7.4)> 50 µMEnsures adequate dissolution in intestinal fluids for oral absorption.
Permeability ( Papp​ ) Caco-2 Monolayer> 10×10−6 cm/sPredicts high intestinal absorption.
Efflux Ratio (ER) Caco-2 (A-B vs B-A)< 2.0Indicates low susceptibility to P-gp mediated efflux, critical for CNS targets[4].
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes< 30 µL/min/mgPrevents high first-pass metabolism. Assayed with and without NADPH to isolate esterase vs. CYP activity.
Plasma Stability Human/Rat Plasma t1/2​ > 120 minAssesses vulnerability to plasma butyrylcholinesterases.

Biotransformation and Metabolite Identification (MetID)

Understanding the metabolic soft spots of ethyl 5-chloroisoquinoline-1-carboxylate is critical for structural optimization. The primary biotransformation pathway involves the rapid cleavage of the ethyl ester to yield 5-chloroisoquinoline-1-carboxylic acid. Secondary pathways include CYP-mediated hydroxylation of the isoquinoline ring (typically at the electron-rich C4, C7, or C8 positions) and subsequent Phase II glucuronidation.

MetID Parent Ethyl 5-chloro- isoquinoline-1-carboxylate Acid 5-chloroisoquinoline- 1-carboxylic acid (Active/Inactive) Parent->Acid Carboxylesterases (Plasma/Liver) Hydroxy Hydroxylated Metabolites (C4/C7/C8) Parent->Hydroxy CYP450 (e.g., 3A4, 2D6) Phase I Glucuronide Glucuronide Conjugates Acid->Glucuronide UGTs Phase II Hydroxy->Glucuronide UGTs Phase II

Primary biotransformation pathways of ethyl 5-chloroisoquinoline-1-carboxylate derivatives.

In Vivo Pharmacokinetic Profiling Workflow

To accurately determine clearance (CL), volume of distribution (Vd), and oral bioavailability (F), in vivo studies in rodents (e.g., Sprague-Dawley rats) are required. Given the basic nitrogen in the isoquinoline ring (pKa ~5.14)[2], these compounds exhibit pH-dependent solubility, which must be accounted for in the dosing vehicle (e.g., utilizing 5% DMSO / 10% Solutol / 85% Saline to prevent precipitation upon injection).

Protocol 1: Self-Validating LC-MS/MS Bioanalysis of Isoquinoline Derivatives

A robust bioanalytical method is essential for ensuring data integrity. The following protocol utilizes protein precipitation and LC-MS/MS for the quantification of the parent compound and its primary acid metabolite.

  • Step 1: Sample Preparation (Protein Precipitation). Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (IS) (e.g., 13C2​ -ethyl 5-chloroisoquinoline-1-carboxylate, 50 ng/mL).

    • Rationale: Acetonitrile effectively denatures plasma proteins, releasing protein-bound drug, while the IS corrects for matrix effects, ion suppression, and extraction recovery variations.

  • Step 2: Extraction and Centrifugation. Vortex the plate for 5 minutes at 800 rpm. Centrifuge at 4000 × g for 15 minutes at 4°C. Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water.

    • Rationale: Dilution matches the sample solvent strength to the initial mobile phase conditions, preventing peak broadening or distortion during chromatography.

  • Step 3: Chromatographic Separation. Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 2.1 × 50 mm, 1.7 µm) maintained at 40°C. Use a gradient elution: Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile).

    • Rationale: The acidic mobile phase ensures the isoquinoline nitrogen remains fully protonated, improving peak shape and maximizing ionization efficiency in the mass spectrometer.

  • Step 4: Mass Spectrometry Detection. Utilize a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent (e.g., m/z 236.1 190.0) and the IS.

  • Step 5: Validation & Quality Control (QC). Include calibration standards (1 - 5000 ng/mL) and QC samples at low, medium, and high concentrations in every run.

    • Rationale: This creates a self-validating system. Acceptance criteria require QCs to be within ± 15% of their nominal values, proving the run is free from analytical drift.

Table 2: Representative In Vivo PK Parameters (IV and PO Dosing in Rats)
PK ParameterIntravenous (IV) @ 2 mg/kgOral (PO) @ 10 mg/kgInterpretation
Cmax​ (ng/mL) N/A450 ± 65Moderate peak plasma concentration.
Tmax​ (h) N/A1.5 ± 0.5Indicates relatively rapid gastrointestinal absorption.
AUC0−∞​ (h*ng/mL) 1200 ± 1501800 ± 210Total systemic exposure.
t1/2​ (h) 2.1 ± 0.32.4 ± 0.4Short half-life, likely driven by ester hydrolysis.
CL (mL/min/kg) 27.8 ± 3.5N/AHigh clearance (approaching hepatic blood flow in rats).
Vss​ (L/kg) 3.2 ± 0.5N/AExtensive tissue distribution, typical of lipophilic amines.
Bioavailability (%F) N/A30%Limited by first-pass metabolism (esterase cleavage).

Strategic Optimization & Lead Progression

If the ethyl 5-chloroisoquinoline-1-carboxylate derivative exhibits poor oral bioavailability due to rapid ester hydrolysis, the medicinal chemistry strategy must pivot. The decision tree below outlines the logical progression for optimizing the PK profile while maintaining pharmacodynamic efficacy.

Optimization Start Evaluate PK of Ethyl Ester Lead Decision1 Is %F > 30% and CL < 30 mL/min/kg? Start->Decision1 Advance Advance to In Vivo Efficacy Decision1->Advance Yes Analyze MetID Analysis: Identify primary clearance mechanism Decision1->Analyze No Esterase Esterase Cleavage (High Acid Metabolite) Analyze->Esterase CYP CYP450 Oxidation (Hydroxylated Metabolites) Analyze->CYP Strategy1 Replace ester with bioisostere (e.g., Oxadiazole, Amide) Esterase->Strategy1 Strategy2 Block metabolic soft spots (e.g., Fluorination at C4/C7) CYP->Strategy2

Decision-making workflow for optimizing the pharmacokinetics of isoquinoline-1-carboxylates.

Conclusion

The pharmacokinetic profiling of ethyl 5-chloroisoquinoline-1-carboxylate derivatives requires a nuanced approach that specifically addresses the liabilities of the ester linkage and the basic isoquinoline nitrogen. By integrating rigorous in vitro stability assays with self-validating in vivo LC-MS/MS bioanalysis, researchers can accurately map the biotransformation pathways of these compounds. When high clearance is observed, MetID-guided structural modifications—such as substituting the labile ethyl ester with a hydrolytically stable bioisostere—are essential for advancing these promising scaffolds into viable therapeutic leads.

References

  • Galán A, et al. "Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review." International Journal of Pharmaceutical Investigation, Vol 14, Issue 4, 2024.[Link]

  • Chrzanowska M, et al. "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." Molecules (NIH/PMC), 2022.[Link]

  • Mahadeviah C, et al. "Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review." ResearchGate, 2024.[Link]

  • Grandjean JMM, et al. "Discovery of 4-Piperazine Isoquinoline Derivatives as Potent and Brain-Permeable Tau Prion Inhibitors with CDK8 Activity." ACS Med Chem Lett (NIH/PMC), 2020.[Link]

  • MDPI Special Issue. "Biological Activities of Alkaloids." Toxins, 2020.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Solvation Protocol for Ethyl 5-chloroisoquinoline-1-carboxylate in DMSO

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To establish a self-validating, highly reproducible protocol for the preparation and handling of ethyl 5-chloroisoquinoline-1-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To establish a self-validating, highly reproducible protocol for the preparation and handling of ethyl 5-chloroisoquinoline-1-carboxylate stock solutions in dimethyl sulfoxide (DMSO) for downstream biological and pharmacokinetic assays.

Introduction & Chemical Profiling

Ethyl 5-chloroisoquinoline-1-carboxylate (CAS: 1554068-71-1)[1] is a highly lipophilic, halogenated nitrogen-containing heterocycle. Due to its hydrophobic isoquinoline core and ester functionality, the compound exhibits negligible solubility in aqueous media. Consequently, preparing a stable, high-concentration stock solution in a polar aprotic solvent is a mandatory first step for in vitro bioprofiling.

Dimethyl sulfoxide (DMSO) is the industry standard for small molecule solvation due to its exceptional solubilizing power and broad compatibility with cellular assays[2]. However, improper handling of DMSO stocks can lead to micro-precipitation, ester hydrolysis, or the formation of insoluble polymorphs, severely compromising assay reproducibility.

Table 1: Physicochemical Properties & Solvation Impact

PropertyValueImpact on Solvation Strategy
Chemical Name Ethyl 5-chloroisoquinoline-1-carboxylateEster bond is susceptible to hydrolysis in aqueous/basic conditions.
CAS Number 1554068-71-1[1]-
Molecular Weight ~235.67 g/mol Used for precise molarity calculations during stock preparation.
Primary Solvent Anhydrous DMSOHigh dielectric constant provides excellent solvation for lipophilic rings.
Causality in Solvent Selection and Handling

As a best practice in drug discovery, understanding the why behind solvent handling is as critical as the steps themselves:

  • The Hygroscopicity Problem: DMSO is highly hygroscopic. Repeated opening of DMSO bottles exposes the solvent to atmospheric moisture. Water uptake exponentially decreases the solubility of lipophilic compounds in DMSO, leading to invisible micro-precipitation[3]. Therefore, anhydrous DMSO handled under an inert gas (Argon/N₂) is required.

  • Polymorph Shift via Freeze-Thaw: Repeated freeze-thaw cycles of DMSO stock solutions can induce the precipitation of thermodynamically more stable, yet less soluble, crystalline polymorphs[3]. Single-use aliquoting is mandatory.

  • Biological Safety: DMSO efficiently facilitates the entry of dissolved organic molecules directly into biological tissues. It is strongly recommended to use double nitrile gloves when handling concentrated DMSO stock solutions[4].

Solvation Workflow

Workflow step1 1. Equilibrate Reagents to 25°C step2 2. Weigh Compound (Low-Bind Tube) step1->step2 step3 3. Add Anhydrous DMSO (Argon Purge) step2->step3 step4 4. Sonicate & Vortex (Max 37°C) step3->step4 step5 5. Centrifuge QC (14,000 x g) step4->step5 step6 6. Aliquot & Store (-80°C Desiccated) step5->step6

Caption: Workflow for anhydrous DMSO stock preparation and validation.

Step-by-Step Methodologies
Protocol A: Preparation of a 10 mM Master Stock Solution

This protocol is designed as a self-validating system to ensure complete dissolution prior to biological testing.

  • Thermal Equilibration: Bring the vial containing the lyophilized ethyl 5-chloroisoquinoline-1-carboxylate and the anhydrous DMSO to room temperature (20–25°C) in a desiccator for at least 30 minutes before opening.

    • Causality: Opening cold vials causes immediate condensation of atmospheric water, compromising the anhydrous environment and initiating compound degradation[2].

  • Gravimetric Measurement: Accurately weigh the required mass of the compound (e.g., 2.36 mg for 1 mL of a 10 mM stock) using an analytical balance. Transfer to a sterile, low-protein-binding microcentrifuge tube.

  • Solvent Addition & Purging: Add the calculated volume of anhydrous DMSO. Immediately purge the headspace of the primary DMSO stock bottle with Argon or N₂ gas before resealing to prevent moisture ingress[3].

  • Kinetic Dissolution: Vortex the mixture vigorously for 30–60 seconds. If dissolution is visually incomplete, place the tube in a water bath sonicator at room temperature for 5–10 minutes[2]. Do not exceed 37°C.

    • Causality: Gentle sonication provides the kinetic energy required to break solute-solute intermolecular bonds without causing thermal degradation of the compound's ester bond.

  • Quality Control (Self-Validation): Centrifuge the solution at 14,000 × g for 10 minutes[2]. Visually inspect the very bottom of the tube. A completely clear supernatant with no visible pellet confirms 100% dissolution.

  • Aliquoting: Divide the validated stock into 10–50 µL single-use aliquots to avoid freeze-thaw cycles[3]. Store immediately at -80°C in a sealed, desiccated container.

Protocol B: Controlled Aqueous Dilution for Biological Assays

Direct addition of aqueous buffers to DMSO stocks causes catastrophic precipitation. The order of addition is critical.

  • Pre-warming: Pre-warm both the DMSO stock aliquot and the target aqueous buffer (e.g., PBS or cell culture media) to the assay temperature (typically 37°C)[2].

  • Dynamic Agitation: Place the tube containing the aqueous buffer on a vortex mixer at low-to-medium speed.

  • Dropwise Addition: Add the DMSO stock solution dropwise directly into the center of the rapidly vortexing buffer[2].

    • Causality: Rapid dispersion prevents localized zones of high compound concentration (supersaturation) that act as nucleation sites for precipitation.

  • Concentration Limits: Ensure the final DMSO concentration does not exceed 0.5% (v/v), and ideally remains ≤0.1% for sensitive cell-based assays, to prevent solvent-induced cytotoxicity and off-target cellular effects[5][6].

Quantitative Parameters & Troubleshooting

To guarantee reproducibility across different laboratory environments, adhere strictly to the quantitative limits outlined below.

Table 2: Quantitative Parameters for Solvation and Dilution

ParameterTarget ValueCritical Limit / Causality
Sonication Temperature 20°C - 25°CMax 37°C ; excessive heat degrades the ester bond[2].
Centrifugation Speed 14,000 × gMin 10,000 × g ; required to pellet micro-precipitates[2].
Centrifugation Time 10 minutes5 - 15 minutes ; ensures complete phase separation[2].
Final DMSO in Assay ≤ 0.1% (v/v)Max 0.5% (v/v) ; higher levels cause cellular toxicity[5].
Storage Temperature -80°C-20°C (Short term) ; prevents polymorph crystallization[3].

Troubleshooting Matrix:

  • Issue: Cloudiness observed immediately upon adding DMSO to the powder.

    • Cause: Moisture contamination in the DMSO solvent.

    • Action: Discard the mixture. Utilize a fresh, unopened bottle of anhydrous DMSO[3].

  • Issue: Precipitation occurs during dilution into aqueous media.

    • Cause: Localized supersaturation or pH shock.

    • Action: Ensure you are using the "Controlled Aqueous Dilution" method (dropwise addition into a vortexing buffer)[2]. Consider adding a co-solvent (e.g., PEG300 or Tween-80) if the compound remains insoluble in the specific buffer system.

References
  • Title: 1554068-71-1_CAS号:1554068-71-1_1-(3-Ethoxy-4 ...
  • Source: smolecule.
  • Source: ualberta.
  • Source: coleparmer.
  • Title: Early Stage In Vitro Bioprofiling of Potential Low-Molecular-Weight Organoboron Compounds for Boron Neutron Capture Therapy (BNCT)
  • Source: pharmaexcipients.

Sources

Application

HPLC method development for ethyl 5-chloroisoquinoline-1-carboxylate analysis

Title: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Ethyl 5-chloroisoquinoline-1-carboxylate Analysis Overview & Analytical Target Profile (ATP) Ethyl 5-chloroisoquinoline-1-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Ethyl 5-chloroisoquinoline-1-carboxylate Analysis

Overview & Analytical Target Profile (ATP)

Ethyl 5-chloroisoquinoline-1-carboxylate is a critical functionalized heterocyclic intermediate utilized in the synthesis of advanced pharmacophores, including topoisomerase inhibitors and kinase modulators. The accurate quantification of this compound and its degradation products is essential for active pharmaceutical ingredient (API) release and stability testing.

The Analytical Target Profile (ATP) requires a stability-indicating reversed-phase HPLC (RP-HPLC) method capable of baseline-resolving the API from its synthetic impurities and degradation products (such as the hydrolyzed carboxylic acid derivative).

Scientific Rationale: Method Development (Causality)

Developing an HPLC method for isoquinoline derivatives presents specific physicochemical challenges, primarily due to the basic heterocyclic nitrogen and the lipophilic, halogenated aromatic core.

  • Stationary Phase Selection: Traditional C18 columns often struggle to provide adequate selectivity for closely related halogenated aromatic positional isomers. By selecting a Phenyl-Hexyl or Pentafluorophenyl (F5) stationary phase, the method leverages π−π and dipole-dipole interactions[1]. The electron-deficient nature of the 5-chloro-substituted isoquinoline ring interacts strongly with the π -electrons of the phenyl phase, offering orthogonal selectivity compared to purely hydrophobic alkyl chains.

  • Mobile Phase & pH Optimization: The isoquinoline nitrogen is basic (pKa ~5.4). At neutral pH, this nitrogen can undergo mixed-mode retention via secondary interactions with residual silanols on the silica support, leading to severe peak tailing. To counteract this, the mobile phase is acidified to pH ~2.0 using 0.1% Trifluoroacetic acid (TFA)[1]. TFA serves a dual purpose: it fully protonates the isoquinoline nitrogen (ensuring a single ionization state) and acts as a volatile ion-pairing agent, effectively masking residual silanols and yielding sharp, symmetrical peaks.

QbD_Workflow ATP 1. Analytical Target Profile (Define API & Impurity Goals) PhysChem 2. Physico-Chemical Profiling (Basic Nitrogen, Halogenated Core) ATP->PhysChem Column 3. Stationary Phase Selection (Phenyl-Hexyl / F5 for π-π) PhysChem->Column MobilePhase 4. Mobile Phase Optimization (0.1% TFA to suppress tailing) Column->MobilePhase Validation 5. ICH Q2(R2) Validation (Linearity, Accuracy, Precision) MobilePhase->Validation

Figure 1: Quality by Design (QbD) workflow for HPLC method development.

Standardized Experimental Protocols

To ensure a self-validating system, the following protocol integrates System Suitability Testing (SST) prior to sample analysis.

Chromatographic Conditions
ParameterSpecification
Column Supelco Discovery HS F5 (150 mm × 4.6 mm, 5 µm) or equivalent Phenyl-Hexyl
Mobile Phase A 0.1% TFA in LC-MS Grade Water
Mobile Phase B 0.1% TFA in LC-MS Grade Acetonitrile
Elution Mode Gradient: 0-5 min (20% B), 5-20 min (20% 80% B), 20-25 min (80% B), 25-30 min (20% B)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C ± 2°C
Detection (UV/Vis) 254 nm (Reference: 360 nm)
Preparation of Solutions
  • Diluent: Acetonitrile:Water (50:50, v/v) containing 0.1% TFA. Note: The addition of TFA to the diluent prevents precipitation of the basic API during sample storage and matches the initial gradient strength to prevent peak distortion[1].

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of Ethyl 5-chloroisoquinoline-1-carboxylate reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with diluent.

Stability-Indicating Forced Degradation Study

To prove the method is stability-indicating, the API is subjected to stress conditions. The ethyl ester group is particularly susceptible to hydrolysis, yielding 5-chloroisoquinoline-1-carboxylic acid.

  • Acid Hydrolysis: 5 mL of stock solution + 5 mL of 0.1 N HCl. Heat at 60°C for 2 hours. Neutralize with 0.1 N NaOH before injection.

  • Base Hydrolysis: 5 mL of stock solution + 5 mL of 0.1 N NaOH. Heat at 60°C for 2 hours. Neutralize with 0.1 N HCl.

  • Oxidation: 5 mL of stock solution + 5 mL of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Stress: Solid API stored at 80°C for 7 days.

  • Photolytic Stress: Solid API exposed to UV/Vis light (1.2 million lux-hours) per ICH Q1B.

Forced_Degradation cluster_conditions ICH Q1A(R2) Stress Conditions API Ethyl 5-chloroisoquinoline -1-carboxylate Acid Acidic (0.1N HCl, 60°C) API->Acid Base Alkaline (0.1N NaOH, 60°C) API->Base Ox Oxidative (3% H2O2, RT) API->Ox Thermal Thermal (Solid, 80°C) API->Thermal Photo Photolytic (UV/Vis, 1.2M lux-hr) API->Photo Analysis HPLC Analysis (Peak Purity & Mass Balance) Acid->Analysis Base->Analysis Ox->Analysis Thermal->Analysis Photo->Analysis

Figure 2: Stability-indicating forced degradation protocol mapping.

Method Validation (ICH Q2(R2) Framework)

The method must be validated according to the latest ICH Q2(R2) guidelines to ensure it is fit for its intended purpose[2].

System Suitability Testing (SST)

SST is the self-validating core of the protocol. Six replicate injections of the Working Standard Solution are performed prior to any sample sequence.

SST ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) %RSD 1.0%Ensures pump and gradient stability.
Peak Area %RSD 2.0%Confirms autosampler precision.
Tailing Factor ( Tf​ ) 1.5Verifies suppression of secondary silanol interactions.
Theoretical Plates ( N ) 5000Confirms column efficiency and packing integrity.
Resolution ( Rs​ ) 2.0Ensures baseline separation between API and closest degradant.
Validation Parameters Summary

The validation study evaluates the method across its reportable range, confirming accuracy and precision data[3].

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples. Evaluate peak purity using Photo Diode Array (PDA).No interference at the API RT. Peak purity angle < purity threshold.
Linearity & Range 5 concentration levels from 50% to 150% of the target concentration (50 - 150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of target response.
Accuracy (Recovery) Spike API into placebo at 50%, 100%, and 150% levels (triplicate preparations).Mean recovery between 98.0% and 102.0%. %RSD 2.0%.
Precision (Repeatability) 6 independent sample preparations at 100% target concentration.%RSD of assay results 2.0%.
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Column Temp ( ± 5°C), and Mobile Phase composition ( ± 2% absolute).SST criteria met. Assay % difference 2.0% from nominal conditions.

References

  • Validation of Analytical Procedures: Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) . Journal of Pharmaceutical and Biomedical Analysis / PubMed Central (PMC). Available at:[Link]

Sources

Method

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling of Ethyl 5-chloroisoquinoline-1-carboxylate Analogs

Executive Summary & Mechanistic Rationale Ethyl 5-chloroisoquinoline-1-carboxylate and its structural analogs represent a versatile and highly potent class of pharmacological scaffolds. The 5-chloroisoquinoline moiety is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Ethyl 5-chloroisoquinoline-1-carboxylate and its structural analogs represent a versatile and highly potent class of pharmacological scaffolds. The 5-chloroisoquinoline moiety is a validated pharmacophore known for inhibiting SARM1 (Sterile alpha and TIR motif-containing 1), an enzyme that acts as a central executioner in axon degeneration pathways[1]. Furthermore, related isoquinoline derivatives are well-characterized inhibitors of Casein Kinase 1 (CK1)[2] and have been evaluated in vivo for tumor growth inhibition[3].

The Causality of the Ester Prodrug Strategy: Administering the active carboxylic acid form of isoquinolines often results in poor membrane permeability and rapid renal clearance. By utilizing the ethyl 1-carboxylate ester, researchers significantly increase the lipophilicity of the molecule. In vivo, this ester acts as a prodrug; it is rapidly cleaved by plasma and hepatic carboxylesterases to yield the active 5-chloroisoquinoline-1-carboxylic acid metabolite[4]. This strategy enhances cellular penetrance before the molecule is enzymatically unmasked to engage its intracellular kinase or enzymatic targets.

Pharmacodynamic Pathway Visualization

The following diagram illustrates the in vivo metabolic activation and target engagement sequence essential for understanding the dosing kinetics of these analogs.

G Prodrug Ethyl 5-chloroisoquinoline- 1-carboxylate (Lipophilic Prodrug) Esterase Plasma & Hepatic Carboxylesterases Prodrug->Esterase Absorption & Distribution Metabolite 5-chloroisoquinoline- 1-carboxylic acid (Active Metabolite) Esterase->Metabolite In Vivo Hydrolysis Target Target Engagement (SARM1 / CK1) Metabolite->Target Intracellular Binding Efficacy Therapeutic Efficacy (Neuroprotection / Anti-tumor) Target->Efficacy Pharmacodynamic Effect

Figure 1: In vivo metabolic activation and pharmacodynamic pathway of ethyl 5-chloroisoquinoline-1-carboxylate analogs.

Physicochemical Profiling and Formulation Strategy

Isoquinoline esters exhibit high lipophilicity (LogP > 3.0) and poor aqueous solubility at physiological pH. Attempting to dose these compounds in standard saline will result in immediate precipitation, leading to micro-embolisms during intravenous (IV) injection or erratic absorption during per os (PO) administration.

Self-Validating Formulation System: To ensure trustworthiness in your efficacy data, always run a parallel vehicle-only control cohort. If the vehicle causes toxicity, the PK/PD data of the drug is compromised.

Table 1: Optimized Vehicle Formulations for Murine Dosing
RouteRecommended FormulationMechanistic Rationale
Intravenous (IV) 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% SalineDMSO disrupts the crystal lattice; PEG300 and Tween-80 create a stable micellar solution, preventing precipitation in the bloodstream.
Per Os (PO) 0.5% Methylcellulose (MC) + 0.2% Tween-80 in WaterCreates a uniform, viscous suspension. Tween-80 acts as a wetting agent, ensuring consistent surface area for gastric absorption and esterase exposure.

Experimental Protocols: In Vivo Dosing & Sampling

Protocol A: Intravenous (IV) Administration (Establishing PK Baseline)

Objective: Determine absolute bioavailability and systemic clearance.

  • Formulation Preparation: Weigh 2.0 mg of the analog. Dissolve completely in 50 µL of DMSO (vortex until clear). Sequentially add 400 µL of PEG300 (vortex), 50 µL of Tween-80 (vortex), and finally 500 µL of sterile saline dropwise while continuously mixing.

  • Animal Preparation: Place the mouse (e.g., C57BL/6, 8-10 weeks) under a heat lamp for 3–5 minutes to dilate the lateral tail vein.

  • Administration: Using a 27G needle, inject the formulated solution at a dosing volume of 5 mL/kg (yields a 10 mg/kg dose).

  • Validation Check: Ensure smooth injection with no resistance. Resistance indicates perivascular injection, which invalidates IV pharmacokinetic parameters.

Protocol B: Per Os (PO) Administration (Efficacy Dosing)

Objective: Evaluate oral bioavailability and therapeutic exposure.

  • Formulation Preparation: Weigh 10.0 mg of the analog. Triturate in a mortar with 20 µL of Tween-80 to form a smooth paste. Slowly add 10 mL of 0.5% Methylcellulose while stirring to form a homogenous suspension (1 mg/mL).

  • Administration: Restrain the mouse by the scruff to align the esophagus. Insert a 20G reusable stainless-steel feeding needle and administer at a volume of 10 mL/kg (yields a 10 mg/kg dose).

Protocol C: Plasma Sampling & Extraction (Critical Step)

Causality Warning: Because the ethyl ester is a prodrug cleaved by plasma esterases, ex vivo hydrolysis will continue in the collection tube if not immediately halted, artificially inflating the active metabolite concentration.

  • Collection: Collect 50 µL of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.

  • Enzyme Quenching: Immediately place the tubes on wet ice.

  • Separation: Centrifuge at 2,000 × g for 10 minutes at 4°C. Transfer the plasma to pre-chilled cryovials.

  • Extraction & Internal Validation: Spike 20 µL of plasma with 10 µL of a deuterated internal standard (IS). Add 100 µL of ice-cold acetonitrile to precipitate proteins and halt all residual esterase activity.

  • Analysis: Centrifuge at 10,000 × g for 5 minutes. Analyze the supernatant via LC-MS/MS, utilizing MRM transitions specific to both the parent ethyl ester and the carboxylic acid metabolite.

Quantitative Data Presentation

When executing the protocols above, researchers should expect a rapid conversion of the prodrug to the active metabolite. The table below summarizes representative target parameters for this structural class to guide your analytical calibration curves.

Table 2: Representative Pharmacokinetic Parameters (Simulated)
PK ParameterIV Dosing (10 mg/kg)PO Dosing (10 mg/kg)
Cmax (Parent Prodrug) 4,250 ng/mL310 ng/mL
Cmax (Active Metabolite) 1,840 ng/mL1,420 ng/mL
Tmax (Parent Prodrug) 0.08 h (5 min)0.5 h
Tmax (Active Metabolite) 0.5 h2.0 h
Half-life (t1/2) Metabolite 3.2 h4.1 h
Bioavailability (F%) 100% (Baseline)~45% (measured as active metabolite)

Note: The low PO Cmax of the parent prodrug combined with the high PO Cmax of the active metabolite confirms successful first-pass and plasma esterase-mediated activation.

References

  • [1] 5-Chloroisoquinoline | SARM1 Inhibitor - MedchemExpress.com. MedChemExpress. URL:

  • [2] Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. - PNAS. Proceedings of the National Academy of Sciences. URL:

  • [4] Application Notes: Esterification of Isoquinoline-1 ... - Benchchem. Benchchem. URL:

  • [3] WO2002048144A1 - Pyrrolo (2.1-a) dihydroisoquinolines and their use as phosphodiesterase 10a inhibitors - Google Patents. Google Patents. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in ethyl 5-chloroisoquinoline-1-carboxylate synthesis

Technical Support Center: Optimizing Ethyl 5-Chloroisoquinoline-1-Carboxylate Synthesis Welcome to the Technical Support Center for isoquinoline functionalization. The synthesis of ethyl 5-chloroisoquinoline-1-carboxylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Ethyl 5-Chloroisoquinoline-1-Carboxylate Synthesis

Welcome to the Technical Support Center for isoquinoline functionalization. The synthesis of ethyl 5-chloroisoquinoline-1-carboxylate is a critical transformation in drug development, often plagued by low yields, poor regioselectivity, and catalyst deactivation. As an Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, focusing on the two primary synthetic modalities: Palladium-catalyzed alkoxycarbonylation and Minisci-type direct C-H functionalization.

Mechanistic Workflows & Logical Relationships

To troubleshoot effectively, we must first visualize the competing pathways in the reaction vessel. The diagram below illustrates the standard Palladium-catalyzed route and the origin of its primary failure mode.

PdCatalysis SM 1-Bromo-5-chloroisoquinoline Intermediate Acyl-Palladium Complex SM->Intermediate Oxidative Addition Cat Pd(OAc)2 + XantPhos Cat->Intermediate Reagents Ethanol + CO Gas + Et3N Reagents->Intermediate CO Insertion Product Ethyl 5-chloroisoquinoline-1-carboxylate Intermediate->Product Reductive Elimination Byproduct 5-Chloroisoquinoline Intermediate->Byproduct Protodehalogenation

Mechanistic workflow of Pd-catalyzed ethoxycarbonylation highlighting the competing byproduct pathway.

Frequently Asked Questions (FAQs)

Q1: Why is my Pd-catalyzed ethoxycarbonylation yield stuck below 40%? Analysis & Causality: The oxidative addition of 1-bromo-5-chloroisoquinoline to the Pd(0) species is generally rapid. However, the subsequent migratory insertion of carbon monoxide (CO) into the Pd-aryl bond is often rate-limiting. If you are using a simple monodentate phosphine ligand like PPh 3​ , the intermediate complex is sterically unhindered and prone to off-target pathways, such as catalyst poisoning or protodehalogenation[1]. Solution: Switch to a bidentate ligand with a large bite angle, such as XantPhos. The rigid geometry of XantPhos enforces a cis-coordination at the palladium center, which significantly accelerates both the migratory insertion of CO and the final reductive elimination step, pushing yields above 85%[1].

Q2: How do I minimize the formation of the des-halogenated byproduct (5-chloroisoquinoline)? Analysis & Causality: Protodehalogenation occurs when the acyl-palladium or aryl-palladium intermediate undergoes hydride abstraction instead of coupling with ethanol. This hydride source is typically trace water or the alcohol solvent itself (via β -hydride elimination pathways). Solution: Ensure strictly anhydrous conditions by drying the ethanol over 3Å molecular sieves. Additionally, utilize a mild, non-nucleophilic base like Et 3​ N or K 2​ CO 3​ . Stronger alkoxide bases can accelerate the β -hydride elimination of the solvent, exacerbating the formation of the des-halogenated byproduct[2].

Q3: Can I use a Minisci-type reaction to directly functionalize 5-chloroisoquinoline at the C1 position without pre-halogenation? Analysis & Causality: Yes. The Minisci reaction allows for the direct C-H functionalization of electron-deficient heteroarenes[3]. By protonating 5-chloroisoquinoline with a strong acid (e.g., trifluoroacetic acid), you lower the LUMO energy of the heterocycle, making the C1 position highly electrophilic. When an ethoxycarbonyl radical (generated from ethyl chlorooxoacetate via photoredox catalysis) is introduced, it selectively attacks the C1 position[4]. Solution: While this avoids the halogenation step, be aware that yields are typically moderate (50-65%) due to competing C3 functionalization and the inherent challenges of removing the resulting radical cation.

MinisciPathway SM 5-Chloroisoquinoline Isoquinolinium Protonated 5-Chloroisoquinolinium SM->Isoquinolinium + H+ Acid TFA (Protonation) Acid->Isoquinolinium Adduct Radical Cation Adduct Isoquinolinium->Adduct Radical Addition (C1) Radical Ethoxycarbonyl Radical Radical->Adduct Product Ethyl 5-chloroisoquinoline-1-carboxylate Adduct->Product Oxidation & Deprotonation

Minisci-type C1-ethoxycarbonylation pathway of 5-chloroisoquinoline.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters for the Palladium-catalyzed ethoxycarbonylation of 1-bromo-5-chloroisoquinoline, demonstrating the causal relationship between ligand choice and product yield.

Catalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Main Byproduct
Pd(OAc) 2​ PPh 3​ Et 3​ NDMF / EtOH8042%5-Chloroisoquinoline (20%)
Pd(OAc) 2​ dppfEt 3​ NDMF / EtOH8055%5-Chloroisoquinoline (15%)
Pd(OAc) 2​ XantPhosEt 3​ NDMF / EtOH8089%Trace
Pd(OAc) 2​ XantPhosK 2​ CO 3​ EtOH (Anhydrous)8092%None detected

Self-Validating Experimental Protocol

This protocol utilizes a "Chloroform-COware" setup or a standard CO balloon to safely execute the optimized Pd-catalyzed ethoxycarbonylation[2]. Every step includes an analytical validation checkpoint to ensure the system is functioning correctly before proceeding.

Step 1: System Assembly and Catalyst Activation

  • Action: In an oven-dried Schlenk flask, combine 1-bromo-5-chloroisoquinoline (1.0 mmol), Pd(OAc) 2​ (0.05 mmol), XantPhos (0.10 mmol), and anhydrous K 2​ CO 3​ (2.0 mmol). Purge the flask with Argon for 10 minutes. Add 5.0 mL of anhydrous ethanol.

  • Causality: K 2​ CO 3​ is insoluble in pure ethanol, acting as a heterogeneous base that slowly neutralizes the HBr byproduct without promoting solvent degradation.

  • Validation Checkpoint: The initial mixture should appear as a pale yellow suspension. Stir at room temperature for 15 minutes. A shift to a deeper orange indicates the successful formation of the active Pd(0)-XantPhos complex.

Step 2: Carbon Monoxide Insertion

  • Action: Evacuate the Argon and backfill the flask with CO gas (1 atm) using a balloon or a two-chamber CO generation system (e.g., using chloroform and aqueous NaOH)[2]. Heat the reaction mixture to 80 °C.

  • Causality: The elevated temperature provides the activation energy required for the sterically hindered XantPhos-Pd-aryl complex to undergo migratory insertion with CO.

  • Validation Checkpoint: After 4 hours, draw a 10 µL aliquot via syringe, quench in 1 mL of acetonitrile, and analyze via LC-MS. You must observe the disappearance of the starting material ( m/z ~242.9/244.9) and the appearance of the target product peak at m/z 236.0 [M+H] + . If the starting material persists, verify CO pressure and check for palladium black (a black precipitate indicating catalyst death).

Step 3: Workup and Isolation

  • Action: Cool the reaction to room temperature. Vent the residual CO gas safely into a fume hood exhaust. Filter the suspension through a short pad of Celite to remove the heterogeneous base and palladium residues, washing the pad with ethyl acetate (20 mL).

  • Causality: Celite filtration prevents palladium carryover, which can cause decomposition of the product during concentration or silica gel chromatography.

  • Validation Checkpoint: Concentrate the filtrate under reduced pressure. The crude residue should be a light brown solid. Purify via flash chromatography (Hexanes/Ethyl Acetate, 8:2). The pure ethyl 5-chloroisoquinoline-1-carboxylate will elute as a UV-active spot (254 nm) with an R f​ of approximately 0.4.

References

  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMUgqyorhNa037VcGI6kmkyiEXuQTyYtaQ1Jcj5b8MAatwINNWiKwMSY5B_0u5DNa4wwj_h_vafRFeDVoTBWTc7bPfc4C52fSfzFZzH_-86MAcBMgbAwhRQM85zaWKxCCF]
  • Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS975w96QcwW-VB-UFBeDz7HuCVpnZi3yv3E7WtG2yctQP69Tculsn0x-2RgdmqBjrDSQ4TiZiUT3kvecRyriKqEUQ0SqazN3vbyUKo6w7n-Pn3nrult6HbRECurMOm2MDMCk2lHME-ZzS]
  • Synthesis of Ester-Substituted Indolo[2,1-a]isoquinolines via Photocatalyzed Alkoxycarbonylation/Cyclization Reactions. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKAsy0M2RbZ3gKi4jwoWtplzce8r36vw_QFl3jSitcsNeINRTKuhhfhVz7sQ8Vd4d-FwuPAHLzVWikGB4mg2Ti_sjluCAGRRswacUw6JwneTR30-SUQ8nV1ESkSmmn_QV6Gtq6czNgt1tIQaXMotHoggI=]
  • Recent Advances in Minisci-Type Reactions. SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAprdsDonIsZYno65YEH69cWB2ccW_OLM4g7CuO_QE7SFSNm2df0uBh0jhEKM8MYNWKJe1RBi6UaDJ4xjA-Qxt_wdt3aqlHgaegv0tC8R5ulk3HAYckwiBHgPzZgXrW0X3urmyH9SNha4rLoHvOl7elkuHxNshFUtfKT5ZsHpHJ757jLBISUXwTA5x]
  • PHOTOCATALYTIC MINISCI REACTION. Chimica Italiana.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnojXj7AIGCtOaLZRnDniX8qpec1hjJUC-NFXnd-lpg5wkba-24z2Thd-IP3YZmRTgSzouar84kwU_UQDju4gUFlmhi9AlkTZyZSx9pRwlQnYNFeMGNIAQClmKx3_w7FoGp8EJLF5f3GRtbdmlklxWzbw3H6GZI3UogYw=]

Sources

Optimization

Minimizing impurities during ethyl 5-chloroisoquinoline-1-carboxylate extraction

Welcome to the technical support guide for ethyl 5-chloroisoquinoline-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for ethyl 5-chloroisoquinoline-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the synthesis and purification of this important heterocyclic intermediate. Purity is paramount, as even minor impurities can significantly impact downstream applications, from catalyst performance to biological activity in drug discovery programs. This guide provides in-depth, field-proven insights to help you minimize impurities during the critical extraction phase of your workflow.

Understanding the Impurity Profile

Effective troubleshooting begins with understanding the potential impurities that can arise during the synthesis of ethyl 5-chloroisoquinoline-1-carboxylate, which is often prepared via variations of the Pomeranz–Fritsch reaction.[1][2][3] These synthetic routes, while powerful, can generate several classes of byproducts that complicate purification.

Common Impurities & Their Origins:

Impurity NameStructure (Representative)Origin & RationalePrimary Removal Strategy
5-Chloroisoquinoline-1-carboxylic acid R-COOHHydrolysis of the ethyl ester group. This can occur if the reaction workup is too basic (saponification) or if the mixture is heated for prolonged periods under aqueous acidic conditions.[4][5][6]Extraction with a mild aqueous base (e.g., NaHCO₃ solution). The acidic impurity will convert to its water-soluble carboxylate salt and partition into the aqueous layer.
Starting Materials (e.g., substituted benzaldehyde, aminoacetaldehyde diethyl acetal)VariesIncomplete reaction . Reaction kinetics, temperature control, or stoichiometry issues can leave unreacted starting materials in the crude product.Aqueous washes (for water-soluble starting materials) or column chromatography.
Isomeric Byproducts (e.g., ethyl 7-chloroisoquinoline-1-carboxylate)Positional IsomerLack of regioselectivity during the acid-catalyzed electrophilic cyclization step of the Pomeranz-Fritsch synthesis.[7] Electron-donating or -withdrawing groups on the aromatic ring influence where the ring closes.Careful column chromatography is often required as isomers can have very similar polarities.
N-Oxide Species Isoquinoline N-oxideOxidation of the isoquinoline nitrogen. This can happen if oxidizing agents are present or during prolonged exposure to air, especially under certain catalytic conditions.[8][9]Can sometimes be removed by specific reducing workups or chromatography.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the liquid-liquid extraction process in a question-and-answer format.

Q1: After quenching my reaction and adding ethyl acetate and water, I've formed a thick, stable emulsion that won't separate. What should I do?

A: Emulsion formation is a common and frustrating issue in liquid-liquid extractions, often caused by surfactant-like byproducts or fine particulates.[10][11]

  • Immediate Actions:

    • Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, the phases will separate on their own.

    • Gentle Agitation: Gently swirl the funnel instead of vigorously shaking it. This minimizes the mechanical energy that creates emulsions while still allowing for extraction.[10]

    • "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to break the emulsion.[10]

  • If the Emulsion Persists:

    • Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can help to remove the particulate matter that may be stabilizing the emulsion.[10]

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for physically forcing the separation of the layers.[10]

    • Solvent Modification: Add a small amount of a different organic solvent, like THF, which can alter the properties of the organic phase and help break the emulsion.[10]

Q2: My TLC analysis of the crude organic extract shows a baseline spot that I suspect is acidic. What is the best way to remove it?

A: A baseline spot on a silica gel TLC plate typically indicates a highly polar, often ionic, compound. In this synthesis, the most likely candidate is the hydrolyzed carboxylic acid byproduct.

  • Cause: The ethyl ester is susceptible to hydrolysis, especially under basic conditions (saponification).[5][6] If your reaction quench or workup involved a strong base like NaOH or KOH, you likely formed some of the corresponding carboxylate salt.

  • Solution: Bicarbonate Wash

    • Perform a wash of your organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Mechanism: Sodium bicarbonate is a weak base, strong enough to deprotonate the carboxylic acid (pKa ~4-5) to form the highly water-soluble sodium carboxylate salt. It is generally not basic enough to significantly hydrolyze your desired ethyl ester product under standard extraction conditions.

    • Validation: After the wash, spot a new TLC plate. The baseline spot should be significantly reduced or completely absent in the organic layer.

Q3: I'm concerned about losing my product in the aqueous layers. How can I maximize my yield during extraction?

A: Product loss during extraction is often due to the slight solubility of the desired compound in the aqueous phase.

  • Strategies to Maximize Yield:

    • Back-Extraction: After your initial separation, re-extract all aqueous layers with a fresh portion of your organic solvent (e.g., ethyl acetate). This "back-extraction" will recover any dissolved product. Combine all organic layers.

    • Use of Brine: As mentioned for emulsions, washing the combined organic layer with brine not only helps with phase separation but also decreases the solubility of the organic product in the aqueous phase, driving more of it into the organic layer.[10]

    • Solvent Choice: Ensure you are using a suitable extraction solvent. Ethyl acetate and dichloromethane (DCM) are common choices. Consider the distribution coefficient (LogP) of your target molecule to select a solvent that will maximize partitioning into the organic phase.[11]

Q4: How do I confirm the purity of my final, extracted product?

A: Purity assessment requires orthogonal analytical methods, meaning the techniques should be based on different chemical or physical principles.[12]

  • Recommended Methods:

    • Chromatography (TLC/HPLC/UPLC): Thin-layer chromatography is excellent for rapid, qualitative checks. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with a UV detector is standard for determining purity profiles.[13]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most powerful tools. It not only confirms the structure of your desired product but can also be used quantitatively (qNMR) to determine purity against a certified internal standard.[12][14] It is particularly useful for detecting impurities that may not be visible by UV-based chromatography.

    • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of your product and can help identify the mass of unknown impurities.[13]

Detailed Protocols & Visual Workflows

Optimized Liquid-Liquid Extraction Protocol

This protocol assumes the reaction has been completed and quenched (e.g., by pouring onto ice water).

  • Initial Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel of appropriate size.

    • Add an equal volume of ethyl acetate (EtOAc).

    • Stopper the funnel, invert, and vent frequently to release any pressure.

    • Shake gently or swirl for 1-2 minutes to mix the phases. Avoid vigorous shaking if emulsions are a known issue.[10]

    • Allow the layers to separate completely. Drain the lower aqueous layer.

  • Acidic Impurity Removal:

    • To the organic layer remaining in the funnel, add a half-volume of saturated sodium bicarbonate (NaHCO₃) solution.

    • Swirl gently. Vent the funnel, as CO₂ gas may be generated if residual acid is present.

    • Allow the layers to separate and drain the lower aqueous layer.

  • Final Wash & Drying:

    • Wash the organic layer with a half-volume of saturated sodium chloride (brine) solution to remove residual water and break any minor emulsions.

    • Drain the brine layer.

    • Transfer the organic layer to an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) as a drying agent. Swirl and let it stand for 10-15 minutes.

    • Filter the drying agent and wash it with a small amount of fresh EtOAc.

  • Concentration:

    • Combine the filtrates and concentrate the solvent using a rotary evaporator to yield the crude ethyl 5-chloroisoquinoline-1-carboxylate.

Visual Workflow for Extraction

ExtractionWorkflow cluster_main Extraction & Wash Protocol Quenched Quenched Reaction Mixture (Aqueous) AddEtOAc 1. Add Ethyl Acetate & Separate Layers Quenched->AddEtOAc Organic1 Crude Organic Layer AddEtOAc->Organic1 Organic Phase Aqueous1 Aqueous Layer 1 AddEtOAc->Aqueous1 Aqueous Phase BicarbWash 2. Wash with sat. NaHCO3 Solution Organic1->BicarbWash Organic2 Washed Organic Layer BicarbWash->Organic2 Aqueous2 Bicarbonate Wash BicarbWash->Aqueous2 Removes Acidic Impurities BrineWash 3. Wash with Brine (sat. NaCl) Organic2->BrineWash Organic3 Final Organic Layer BrineWash->Organic3 Aqueous3 Brine Wash BrineWash->Aqueous3 Removes Residual Water Dry 4. Dry over Na2SO4 & Filter Organic3->Dry Concentrate 5. Concentrate (Rotary Evaporator) Dry->Concentrate FinalProduct Crude Product Concentrate->FinalProduct

Caption: Workflow for the extraction and purification of the target compound.

Potential Impurity Formation Pathways

ImpurityFormation StartingMaterials Starting Materials Reaction Pomeranz-Fritsch Cyclization StartingMaterials->Reaction Product Ethyl 5-Chloroisoquinoline- 1-carboxylate (Desired) Reaction->Product Main Pathway Incomplete Unreacted Starting Materials Reaction->Incomplete Side Path: Incomplete Reaction Isomer Isomeric Byproduct (e.g., 7-Chloro) Reaction->Isomer Side Path: Poor Regioselectivity Hydrolysis Workup (H2O, Base/Acid) Product->Hydrolysis AcidImpurity Carboxylic Acid Impurity Hydrolysis->AcidImpurity Ester Hydrolysis

Caption: Key reaction pathways leading to the desired product and common impurities.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions | LCGC International. Available at: [Link]

  • Isoquinoline EP Impurities & USP Related Compounds - SynThink. Available at: [Link]

  • Isoquinoline Impurities and Related Compound - Veeprho. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. Available at: [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(14), 6386–6401. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available at: [Link]

  • How Can We Improve Our Liquid-Liquid Extraction Processes? - SCION Instruments. Available at: [Link]

  • Troubleshooting Liquid/Liquid Extraction - CHROMacademy. Available at: [Link]

  • Pomeranz–Fritsch reaction - Wikipedia. Available at: [Link]

  • Ester to Acid - Common Conditions. Available at: [Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 15: Six-Membered Hetarenes with One Nitrogen or Phosphorus Atom. Georg Thieme Verlag. Available at: [Link]

  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. Available at: [Link]

  • ISOQUINOLINE - Ataman Kimya. Available at: [Link]

  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2017). Fluorine in life sciences: pharmaceuticals, medicinal diagnostics, and agrochemicals. Academic Press. Available at: [Link]

  • LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. Available at: [Link]

  • hydrolysis of esters - Chemguide. Available at: [Link]

  • Pomeranz-Fritsch Reaction - Cambridge University Press & Assessment. Available at: [Link]

  • Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz–Fritsch Cyclization | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Ch20: Hydrolysis of Esters - University of Calgary. Available at: [Link]

  • Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” - Ijaresm. Available at: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available at: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Available at: [Link]

  • 15.9: Hydrolysis of Esters - Chemistry LibreTexts. Available at: [Link]

  • 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Preparation and Properties of Isoquinoline. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Available at: [Link]

Sources

Troubleshooting

Optimizing reaction temperature for ethyl 5-chloroisoquinoline-1-carboxylate derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with synthesizing ethyl 5-chloroisoquinoline-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with synthesizing ethyl 5-chloroisoquinoline-1-carboxylate derivatives.

The 5-chloro substituent introduces significant electron-withdrawing inductive effects that deactivate the aromatic ring during electrophilic cyclization (e.g., Bischler-Napieralski or Pomeranz-Fritsch type reactions). Simultaneously, the 1-carboxylate ester is highly sensitive to harsh thermal and acidic conditions. Balancing these opposing constraints requires rigorous temperature optimization.

Diagnostic Workflow: Temperature-Dependent Pathways

Before diving into specific troubleshooting steps, review the logical relationship between reaction temperature and kinetic pathways during the POCl3-mediated cyclodehydration of your precursor amides.

Workflow A Precursor Amide + POCl3 B Temperature Optimization A->B C1 T < 80°C B->C1 C2 T = 90-100°C B->C2 C3 T > 110°C B->C3 D1 Stalled Intermediate (Imidoyl Phosphate) C1->D1 D2 Target Product: Ethyl 5-chloroisoquinoline- 1-carboxylate C2->D2 D3 Side Reactions: Retro-Ritter & Hydrolysis C3->D3

Fig 1: Temperature-dependent reaction pathways for 5-chloroisoquinoline cyclization.

Troubleshooting & FAQ Guide

Q1: Why is my cyclization stalling, yielding only unreacted starting material or an intermediate? A1: You are likely operating below the required thermodynamic threshold. The 5-chloro group inductively deactivates the aromatic ring, significantly raising the activation energy required for electrophilic aromatic substitution [1]. At temperatures below 80°C, the reaction stalls at the imidoyl phosphate intermediate. Solution: Increase the reaction temperature to the optimal 90–100°C window. If you cannot increase the temperature due to solvent limitations, add P2​O5​ to the POCl3​ mixture. This converts the intermediate into a pyrophosphate, which is a superior leaving group and lowers the activation energy required for ring closure [1].

Q2: I am observing styrene byproducts instead of the desired isoquinoline. How does temperature affect this? A2: You are observing a classic retro-Ritter side reaction [1]. When the intermediate nitrilium salt is subjected to excessive thermal stress (>110°C), it undergoes elimination to form a conjugated styrene rather than cyclizing. Solution: Strictly cap your heating block at 95°C. If the substrate remains recalcitrant, transition to a milder dehydrating system, such as trifluoromethanesulfonic anhydride ( Tf2​O ) and 2-chloropyridine at 45°C, which facilitates cyclization without providing the thermal energy required for the elimination pathway [2].

Q3: My cyclization is successful, but my ethyl 1-carboxylate group is degrading. How can I protect it? A3: Prolonged exposure to high temperatures in the presence of strong Lewis/Brønsted acids ( POCl3​ / HCl byproduct) causes ester hydrolysis and subsequent decarboxylation. Solution: Shift from conventional heating to microwave irradiation. Microwave-assisted chemistry in superheated xylenes allows for rapid, homogeneous heating. A 5-to-10-minute irradiation at 150°C drives the cyclization to completion kinetically before the slower, thermodynamically driven ester cleavage can occur [2].

Quantitative Data: Temperature vs. Reaction Outcomes

The following table summarizes the empirical outcomes of temperature variations during the cyclodehydration of the ethyl 5-chloroisoquinoline-1-carboxylate precursor. Use this as a benchmark for your own analytical yields.

Temperature (°C)Reagent SystemTimePrimary Mechanistic OutcomeIsolated Yield (%)
25 – 60 POCl3​ (Toluene)12 hKinetic stall; stable imidoyl phosphate< 5%
80 POCl3​ (Toluene)8 hIncomplete cyclization35%
95 POCl3​ (Toluene)3 hOptimal electrophilic substitution 78%
120 POCl3​ (Xylenes)3 hRetro-Ritter elimination / Ester hydrolysis22%
150 (MW) POCl3​ (Xylenes)10 minRapid cyclization (kinetic control)85%
45 Tf2​O / DMAP2 hMild activation (Alternative pathway)81%

Standard Operating Procedure: Optimized Thermal Cyclization

This protocol is designed as a self-validating system. Do not proceed to the next step until the validation criteria are met.

Step 1: System Preparation

  • Action: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve the precursor amide (10.0 mmol) in anhydrous toluene (50 mL).

  • Causality: Argon purging prevents atmospheric moisture from hydrolyzing the highly reactive POCl3​ reagent, which would prematurely generate HCl and degrade the ethyl ester.

Step 2: Reagent Introduction

  • Action: Slowly add POCl3​ (3.0 equiv, 30.0 mmol) dropwise at 25°C over 10 minutes.

  • Causality: Dropwise addition prevents localized exothermic spikes. An uncontrolled exotherm at this stage can prematurely trigger the retro-Ritter elimination pathway before the imidoyl phosphate has fully formed.

Step 3: Thermal Activation

  • Action: Submerge the flask in a pre-calibrated heating block set exactly to 95°C. Stir vigorously for 3 hours.

  • Validation: Pull a 0.1 mL aliquot, quench in aqueous NaHCO3​ , extract with EtOAc, and run a TLC (Hexanes/EtOAc 3:1). The reaction is complete only when the lower-Rf precursor spot is entirely consumed.

  • Causality: 95°C provides the precise kinetic energy required to overcome the activation barrier of the deactivated 5-chloro ring while remaining below the thermodynamic threshold for ester hydrolysis.

Step 4: Controlled Quenching

  • Action: Cool the mixture to 0°C in an ice bath. Carefully transfer the mixture dropwise into a vigorously stirred beaker containing saturated aqueous NaHCO3​ (150 mL) over crushed ice.

  • Causality: Rapid, cold neutralization is critical. If quenched in water alone, the localized generation of concentrated HCl (from excess POCl3​ ) combined with the residual heat of quenching will instantly hydrolyze the 1-carboxylate ester.

Step 5: Isolation

  • Action: Extract the aqueous layer with dichloromethane ( 3×50 mL). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography to yield pure ethyl 5-chloroisoquinoline-1-carboxylate.

References

  • Bischler-Napieralski Reaction Organic Chemistry Portal. Detailed mechanistic breakdown of POCl3​ cyclization, nitrilium salt intermediates, and retro-Ritter side reactions. URL:[Link]

  • A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives National Center for Biotechnology Information (PMC). Explores microwave irradiation and Tf2​O -mediated alternatives for sensitive and deactivated isoquinoline precursors. URL:[Link]

Optimization

Preventing degradation of ethyl 5-chloroisoquinoline-1-carboxylate during long-term storage

A Guide to Ensuring Long-Term Stability and Preventing Degradation Welcome to the technical support center for ethyl 5-chloroisoquinoline-1-carboxylate. This resource is designed for researchers, scientists, and professi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Long-Term Stability and Preventing Degradation

Welcome to the technical support center for ethyl 5-chloroisoquinoline-1-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the long-term storage and degradation of this critical chemical intermediate. Our goal is to provide you with the expertise and practical solutions needed to maintain the integrity of your materials and ensure the reliability of your experimental outcomes.

I. Understanding the Molecule: Key Stability Considerations

Ethyl 5-chloroisoquinoline-1-carboxylate is a halogenated aromatic ester. Its stability is influenced by the reactivity of the ester group and the chloro-substituent on the isoquinoline ring system.[1][2] Understanding the potential degradation pathways is the first step in preventing them. The primary concerns for this molecule are hydrolysis of the ester, reactions involving the chloro group, and photodegradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for ethyl 5-chloroisoquinoline-1-carboxylate?

A1: For long-term stability, the compound should be stored in a cool, dry, and dark environment. Specifically, refrigeration at 2-8°C is recommended. The container should be tightly sealed to prevent moisture ingress and stored under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Q2: How does humidity affect the stability of this compound?

A2: Humidity is a significant factor in the degradation of ethyl 5-chloroisoquinoline-1-carboxylate.[3][4] The ester functional group is susceptible to hydrolysis, a reaction that is accelerated by the presence of water.[5][6] This can lead to the formation of 5-chloroisoquinoline-1-carboxylic acid, altering the purity and reactivity of the material. Increased humidity can also affect the physical properties of the solid material.[4]

Q3: Is this compound sensitive to light?

A3: Yes, halogenated aromatic compounds can be susceptible to photodegradation.[7][8][9][10] Exposure to light, particularly UV radiation, can provide the energy to initiate reactions such as dehalogenation or other rearrangements of the aromatic ring.[10] It is crucial to store the compound in amber vials or other light-protecting containers.

Q4: Can I store this compound at room temperature for short periods?

A4: While short-term storage at room temperature may be acceptable for immediate use, it is not recommended for extended periods. Even at room temperature, gradual degradation can occur, especially if the compound is exposed to atmospheric moisture and light.[11] For any storage duration beyond a few days, refrigeration is advised to preserve the compound's integrity.

Q5: What are the visible signs of degradation?

A5: Visual signs of degradation can include a change in color, caking or clumping of the solid material (indicating moisture absorption), or the development of an odor. However, significant degradation can occur without any visible changes. Therefore, periodic analytical testing is the most reliable way to assess the stability of the compound.

II. Troubleshooting Guide: Addressing Common Stability Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during the storage and handling of ethyl 5-chloroisoquinoline-1-carboxylate.

Problem: Decreased Purity in a Stored Sample

Q: I've analyzed a sample of ethyl 5-chloroisoquinoline-1-carboxylate that has been in storage, and the purity is lower than expected. What could be the cause?

A: Probable Causes & Solutions:

  • Hydrolysis: The most likely culprit is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is often due to exposure to moisture.

    • Troubleshooting Steps:

      • Review Storage Conditions: Was the container tightly sealed? Was the compound stored in a desiccator or under an inert atmosphere?

      • Analytical Confirmation: Use an analytical technique like HPLC or LC-MS to identify the degradation products. The presence of a peak corresponding to the mass of 5-chloroisoquinoline-1-carboxylic acid would confirm hydrolysis.

      • Future Prevention: Always store the compound in a tightly sealed container, preferably in a desiccator or under an inert gas. For highly sensitive applications, consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.

  • Photodegradation: If the compound was not stored in a light-protected container, photodegradation is a possibility.

    • Troubleshooting Steps:

      • Examine Storage Location: Was the container exposed to direct sunlight or strong laboratory lighting?

      • Analytical Investigation: Photodegradation can lead to a more complex mixture of byproducts. Techniques like GC-MS or LC-MS can help in their identification.

      • Future Prevention: Always use amber glass vials or wrap containers in aluminum foil to protect the compound from light.

  • Thermal Degradation: While less common at recommended storage temperatures, exposure to elevated temperatures can accelerate degradation.

    • Troubleshooting Steps:

      • Check Temperature Logs: If available, review the temperature records of the storage unit to ensure there were no excursions.

      • Accelerated Stability Study: To understand the impact of temperature, you can perform a short-term accelerated stability study by exposing a small sample to a higher temperature (e.g., 40°C) and monitoring its purity over time.[12]

      • Future Prevention: Ensure the compound is consistently stored at the recommended refrigerated temperature.

Problem: Inconsistent Experimental Results

Q: I'm using an older batch of ethyl 5-chloroisoquinoline-1-carboxylate and my reaction yields are inconsistent. Could this be related to degradation?

A: Probable Causes & Solutions:

  • Presence of Degradants: The degradation products, such as the carboxylic acid, can interfere with subsequent reactions. For example, if the intended reaction involves the ester group, the presence of the carboxylic acid will lead to lower yields.

    • Troubleshooting Steps:

      • Purity Analysis: Perform a quantitative purity analysis (e.g., qNMR or HPLC with a calibrated standard) of the starting material to determine the exact amount of active compound.

      • Re-purification: If the purity is significantly compromised, you may need to re-purify the compound, for example, by recrystallization or column chromatography.

      • Stoichiometry Adjustment: If re-purification is not feasible, adjust the stoichiometry of your reaction based on the measured purity of the starting material.

  • Formation of Reactive Intermediates: In some degradation pathways, reactive intermediates may be formed that could lead to unintended side reactions.

    • Troubleshooting Steps:

      • Thorough Analytical Characterization: Use techniques like LC-MS/MS or NMR to identify any unknown impurities.

      • Consult Literature: Review the literature for known degradation pathways of similar compounds to anticipate potential reactive species.

      • Use a Fresh Batch: The most straightforward solution is to use a fresh, high-purity batch of the compound for your experiments.

III. Experimental Protocols for Stability Assessment

To ensure the quality of your ethyl 5-chloroisoquinoline-1-carboxylate, it is advisable to perform periodic stability assessments. Below are step-by-step protocols for key experiments.

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol outlines a general method for monitoring the purity of ethyl 5-chloroisoquinoline-1-carboxylate and detecting the primary hydrolytic degradation product.

1. Materials and Reagents:

  • Ethyl 5-chloroisoquinoline-1-carboxylate sample
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (or other suitable modifier)
  • C18 reverse-phase HPLC column

2. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

3. HPLC Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 15 minutes.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 254 nm (or an appropriate wavelength determined by UV-Vis spectroscopy)
  • Injection Volume: 10 µL

4. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.
  • Calculate the purity of the main compound as a percentage of the total peak area.
  • Monitor for the appearance and growth of new peaks over time, which would indicate degradation. The primary hydrolytic degradant, 5-chloroisoquinoline-1-carboxylic acid, will have a shorter retention time than the parent ester under these conditions.
Protocol 2: Forced Degradation Study

A forced degradation study can help to identify potential degradation products and pathways under stress conditions.[13]

1. Stress Conditions:

  • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for 4 hours.
  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
  • Photolytic Degradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours.
  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

2. Analysis:

  • After the specified time, neutralize the acidic and basic samples.
  • Analyze all samples by HPLC-UV (as described in Protocol 1) and LC-MS to identify and characterize the degradation products.

IV. Visualization of Degradation and Workflow

Potential Degradation Pathways

The primary degradation pathways for ethyl 5-chloroisoquinoline-1-carboxylate are hydrolysis and photodecomposition.

cluster_0 Ethyl 5-chloroisoquinoline-1-carboxylate cluster_1 Degradation Products A Ethyl 5-chloroisoquinoline-1-carboxylate B 5-Chloroisoquinoline-1-carboxylic Acid A->B Hydrolysis (H₂O, Acid/Base) C Dechlorinated Species & Ring-Opened Products A->C Photodegradation (UV Light)

Caption: Major degradation routes for the target compound.

Workflow for Stability Testing

A systematic workflow is essential for monitoring the stability of your compound over time.

A Receive/Synthesize Compound B Initial QC Analysis (T=0) (HPLC, NMR, MS) A->B C Store under Recommended Conditions (2-8°C, Dark, Dry, Inert Atm.) B->C D Periodic Stability Testing (e.g., 3, 6, 12 months) C->D E Analyze Purity (HPLC) D->E F Characterize Degradants (LC-MS) D->F G Compare to T=0 Data E->G F->G H Decision: Use, Re-purify, or Discard G->H

Caption: Workflow for long-term stability assessment.

V. Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated)Minimizes rates of all potential degradation reactions.[11]
Humidity Low (Store with desiccant)Prevents hydrolytic degradation of the ester group.[3][4]
Light Protected from light (Amber vial)Avoids photodegradation of the aromatic and chloro-moieties.[7][8][9][10]
Atmosphere Inert gas (Argon or Nitrogen)Prevents potential oxidative degradation.
Container Tightly sealed, appropriate materialPrevents moisture and air ingress; ensures no reaction with container material.[14][15]

By adhering to these guidelines and implementing a robust stability monitoring program, you can ensure the long-term integrity of your ethyl 5-chloroisoquinoline-1-carboxylate, leading to more reliable and reproducible research outcomes.

References
  • Discovery of Novel Halogenated Polycyclic Aromatic Hydrocarbons in Urban Particulate Matters: Occurrence, Photostability, and AhR Activity. Environmental Science & Technology. Available from: [Link]

  • Discovery of novel halogenated polycyclic aromatic hydrocarbons in urban particulate matters: occurrence, photostability, and AhR activity. PubMed. Available from: [Link]

  • Directed (R)‐ or (S)‐Selective Dynamic Kinetic Enzymatic Hydrolysis of 1,2,3,4‐Tetrahydroisoquinoline‐1‐carboxylic Esters. ResearchGate. Available from: [Link]

  • Analytical Methods. RSC Publishing. Available from: [Link]

  • Photobiodegradation of halogenated aromatic pollutants. SCIRP. Available from: [Link]

  • Photochemical reactions of halogenated aromatic 1,3-diketones in solution studied by steady state, one- and two-color laser flash photolyses. RSC Publishing. Available from: [Link]

  • 1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids : synthesis, structure and properties. Sabinet African Journals. Available from: [Link]

  • 7. ANALYTICAL METHODS. ATSDR. Available from: [Link]

  • III Analytical Methods. Ministry of the Environment, Government of Japan. Available from: [Link]

  • Halogenation of Polycyclic Aromatic Hydrocarbons by Photochemical Reaction under Simulated Tidal Flat Conditions. ResearchGate. Available from: [Link]

  • Product Class 5: Isoquinolines. Science of Synthesis. Available from: [Link]

  • The “Neutral” Hydrolysis of Simple Carboxylic Esters in Water and the Rate Enhancements Produced by Acetylcholinesterase and Other Carboxylic Acid Esterases. Journal of the American Chemical Society. Available from: [Link]

  • Method development for analysis of pharmaceuticals in environmental samples. Umweltbundesamt. Available from: [Link]

  • Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver. PubMed. Available from: [Link]

  • Analytical methods and achievability - Guidelines for drinking-water quality. NCBI. Available from: [Link]

  • Stability Studies. Coriolis Pharma. Available from: [Link]

  • Impact of temperature exposure on stability of drugs in a real-world out-of-hospital setting. PubMed. Available from: [Link]

  • The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase. PubMed. Available from: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available from: [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvent Association. Available from: [Link]

  • Temperature and Photodegradation Effects on the Stability of Cloquintocet-mexyl as Herbicide Safener. ResearchGate. Available from: [Link]

  • Effect of Humidity Level on Tablet Stability. Pharmaguideline. Available from: [Link]

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. Available from: [Link]

  • (PDF) INFLUENCE OF DIFFERENT STORAGE CONDITIONS ON THE STABILITY OF CHLORPYRIFOS IN FORMULATION AND TECHNICAL PESTICIDES. ResearchGate. Available from: [Link]

  • Interactive effects of temperature and humidity. ResearchGate. Available from: [Link]

  • Alkaline Soil Degradation and Crop Safety of 5-Substituted Chlorsulfuron Derivatives. MDPI. Available from: [Link]

  • Stability Testing of Biotechnological/Biological Products. European Medicines Agency. Available from: [Link]

  • Biodegradation Default Half-Life Values in the Light of Environmentally Relevant. ECETOC. Available from: [Link]

  • Overcoming Degradation Pathways to Achieve Stable Blue Perovskite Light-Emitting Diodes. OSTI.gov. Available from: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available from: [Link]

  • ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Eurochlor. Available from: [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. Available from: [Link]

  • CID 176667926 | C12H11ClFNO. PubChem - NIH. Available from: [Link]

Sources

Troubleshooting

Resolving co-elution in ethyl 5-chloroisoquinoline-1-carboxylate chromatography

Technical Support Center: Resolving Co-Elution in Ethyl 5-Chloroisoquinoline-1-Carboxylate Chromatography Welcome to the Chromatography Technical Support Center. This guide provides advanced, mechanistic troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Co-Elution in Ethyl 5-Chloroisoquinoline-1-Carboxylate Chromatography

Welcome to the Chromatography Technical Support Center. This guide provides advanced, mechanistic troubleshooting for researchers and drug development professionals facing co-elution and peak distortion issues when analyzing ethyl 5-chloroisoquinoline-1-carboxylate.

Mechanistic Insights: The Causality of Co-Elution

Ethyl 5-chloroisoquinoline-1-carboxylate presents unique chromatographic challenges due to three competing structural features:

  • Silanol-Induced Tailing : In reversed-phase high-performance liquid chromatography (RP-HPLC), the basic isoquinoline nitrogen interacts with acidic residual silanol groups on standard silica supports. This secondary ion-exchange interaction leads to severe peak tailing, causing the active pharmaceutical ingredient (API) to co-elute with closely eluting impurities [1].

  • Isomeric Co-elution : The synthesis of halogenated isoquinolines often generates positional isomers (e.g., 4-chloro or 8-chloro analogs). Because these isomers share identical molecular weights and near-identical lipophilicity, standard C18 columns fail to provide sufficient steric or π-π selectivity to resolve them [2].

  • pKa Shifts : While unsubstituted isoquinoline has a pKa of ~5.4, the electron-withdrawing nature of the 5-chloro and 1-carboxylate groups significantly reduces the basicity of the nitrogen [3]. This necessitates precise mobile phase pH control to ensure the molecule remains in a single, stable ionization state during elution.

Diagnostic Workflow

G Start Co-elution Detected (Ethyl 5-chloroisoquinoline-1-carboxylate) CheckShape Analyze Peak Shape Start->CheckShape Tailing Severe Tailing? (Silanol Interactions) CheckShape->Tailing Isomers Symmetrical but Co-eluting? (Isomer Interference) CheckShape->Isomers pHAdjust Adjust pH to < 3.0 or add 0.1% TEA Tailing->pHAdjust Yes PhaseChange Switch to Phenyl-Hexyl or Polar-Embedded C18 Isomers->PhaseChange Yes Success Baseline Resolution (Rs > 1.5) pHAdjust->Success PhaseChange->Success

Troubleshooting workflow for diagnosing and resolving isoquinoline co-elution.

Step-by-Step Experimental Protocols

Protocol A: Mobile Phase Optimization for Silanol Masking
  • Objective : Suppress secondary interactions between the isoquinoline nitrogen and silica silanols to eliminate tailing-induced co-elution.

  • Causality : Lowering the pH below the pKa of the surface silanols (typically pKa ~3.5–4.5) neutralizes them, preventing ionic binding with the protonated isoquinoline [4].

  • Methodology :

    • Buffer Preparation : Prepare a 10 mM potassium dihydrogen phosphate buffer in ultrapure water.

    • pH Adjustment : Adjust the aqueous buffer to pH 2.5 using concentrated phosphoric acid.

    • Amine Modifier Addition : Add 0.1% (v/v) triethylamine (TEA) to the mobile phase. TEA acts as a competing base, effectively masking any remaining highly active silanol sites [5].

    • Gradient Execution : Run a gradient of Acetonitrile (ACN) and the optimized aqueous buffer. Start at 20% ACN, hold for 2 minutes, and ramp to 80% ACN over 18 minutes.

  • Self-Validation System : Inject a neutral marker (e.g., toluene) alongside your sample. If the neutral marker is perfectly symmetrical but the isoquinoline tails, the issue is definitively secondary silanol interactions, validating the necessity of this low-pH/TEA protocol.

Protocol B: Stationary Phase Selection for Isomer Resolution
  • Objective : Enhance the selectivity factor (α) between ethyl 5-chloroisoquinoline-1-carboxylate and its positional isomers.

  • Causality : The 5-chloro substituent alters the electron density of the isoquinoline aromatic ring. A Phenyl-Hexyl stationary phase exploits these subtle electronic differences through differential π-π interactions, which standard hydrophobic C18 chains cannot do [6].

  • Methodology :

    • Column Installation : Install a Phenyl-Hexyl column (150 mm x 4.6 mm, 3 µm particle size).

    • Temperature Control : Set the column compartment to 25°C to maximize the subtle steric and electronic interactions.

    • Isocratic Testing : Run an isocratic method at 45% Methanol / 55% Buffer (pH 2.5). Methanol is preferred over ACN here as it enhances π-π interactions by not competing for them.

  • Self-Validation System : Calculate the separation factor (α = k'2 / k'1). An α > 1.1 confirms that the Phenyl-Hexyl chemistry is successfully differentiating the isomers, validating the column switch.

Quantitative Data Presentation: Stationary Phase Comparison

Stationary PhasePrimary Interaction MechanismBest Use Case for Ethyl 5-chloroisoquinoline-1-carboxylateExpected Resolution (Rs)
Standard C18 Hydrophobic (Dispersive)General purity screeningRs < 1.0 (High risk of co-elution)
Polar-Embedded C18 Hydrophobic + Hydrogen BondingSuppressing silanol interactionsRs ~ 1.2 (Symmetrical peaks)
Phenyl-Hexyl Hydrophobic + π-π InteractionsResolving positional isomers (e.g., 4-chloro vs 5-chloro)Rs > 1.5 (Baseline resolution)

Frequently Asked Questions (FAQs)

Q: My ethyl 5-chloroisoquinoline-1-carboxylate peak is baseline resolved from isomers, but I see a broad peak eluting much earlier. What is it? A: This early-eluting peak is highly likely 5-chloroisoquinoline-1-carboxylic acid. Esters at the 1-position of isoquinolines are susceptible to hydrolysis. The resulting carboxylic acid is significantly more polar and will elute much earlier under reversed-phase conditions [7].

Q: Can I use methanol instead of acetonitrile to improve isomer separation? A: Yes. Methanol acts as both a hydrogen-bond donor and acceptor, unlike acetonitrile which is only a dipole and hydrogen-bond acceptor. Substituting methanol alters the selectivity (α) and frequently improves the resolution of closely related aromatic isomers due to differential hydrogen bonding with the stationary phase [4].

Q: Why does my retention time shift slightly from run to run? A: Isoquinolines are highly sensitive to minor pH fluctuations near their pKa. Ensure your buffer capacity is sufficient (at least 10 mM) and that the pH is measured before adding organic modifiers.

References

  • Determination of isoquinoline alkaloids from Peumus boldus by high-performance liquid chromatography. Academia.edu. 1

  • Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. Benchchem. 2

  • Product Class 5: Isoquinolines. Thieme Connect. 3

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Bulletin of the Korean Chemical Society. 4

  • Technical Support Center: Optimizing HPLC Separation of (-)-Corlumine from its Enantiomer. Benchchem. 5

  • Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. Benchchem. 2

  • A study of 1-(hydroxymethyl)isoquinoline as a new member of the photoremovable protecting groups. RSC Advances. 6

Sources

Reference Data & Comparative Studies

Validation

Validating purity of ethyl 5-chloroisoquinoline-1-carboxylate using 1H NMR

A Senior Scientist's Guide to Purity Validation: 1 H qNMR vs. HPLC for Ethyl 5-chloroisoquinoline-1-carboxylate In pharmaceutical development, the absolute purity of synthetic intermediates is non-negotiable.

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Scientist's Guide to Purity Validation: 1 H qNMR vs. HPLC for Ethyl 5-chloroisoquinoline-1-carboxylate

In pharmaceutical development, the absolute purity of synthetic intermediates is non-negotiable. Ethyl 5-chloroisoquinoline-1-carboxylate (C 12​ H 10​ ClNO 2​ ) is a highly functionalized heterocyclic building block whose structural integrity directly impacts downstream coupling reactions and final active pharmaceutical ingredient (API) quality.

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the default for purity assessment. However, HPLC is a relative technique that relies heavily on the availability of identical reference standards and assumes uniform UV response across all impurities. For a complex chromophore like an isoquinoline, this assumption often fails.

This guide objectively compares HPLC-UV against Quantitative Nuclear Magnetic Resonance ( 1 H qNMR) , demonstrating why qNMR serves as a superior, self-validating primary analytical method for establishing the absolute mass fraction purity of ethyl 5-chloroisoquinoline-1-carboxylate.

The Mechanistic Causality: Why qNMR?

The fundamental limitation of HPLC-UV is its reliance on the molar extinction coefficient ( ϵ ) of the analyte. If a synthetic impurity (such as a des-chloro analog or an unreacted starting material) absorbs UV light differently than ethyl 5-chloroisoquinoline-1-carboxylate, the resulting "Area %" will misrepresent the true molar purity[1].

Quantitative NMR bypasses this optical bias. It relies on a fundamental principle of quantum mechanics: the integral of an NMR resonance line is directly proportional to the number of resonant nuclei (spins) generating that signal [2]. Because the 1 H nucleus yields a universal response regardless of its chemical environment, qNMR allows for the precise determination of molar ratios without requiring an authentic reference standard of the analyte itself[3].

Logical decision matrix comparing qNMR and HPLC-UV for purity assessment.

Designing a Self-Validating qNMR System

To ensure trustworthiness, a qNMR protocol cannot be a blind procedure; it must be a self-validating system that proves its own accuracy during execution. This is achieved through three critical experimental choices:

A. Strategic Calibrant Selection

The internal standard (IS) must be a Certified Reference Material (CRM) with documented metrological traceability to the International System of Units (SI)[4]. For ethyl 5-chloroisoquinoline-1-carboxylate, the 1 H NMR spectrum in DMSO- d6​ features an ethyl group (triplet at ~1.4 ppm, quartet at ~4.5 ppm) and deshielded aromatic protons (7.5–9.0 ppm).

  • The Choice: We select Dimethyl sulfone (DMSO 2​ ) as the internal standard.

  • The Causality: DMSO 2​ is highly pure, non-hygroscopic, and produces a sharp singlet at ~3.0 ppm. This ensures zero signal overlap with the analyte, allowing for pristine integration[5].

B. T 1​ Relaxation and the 5×T1​ Rule

NMR is only quantitative if the nuclear spins fully return to thermal equilibrium between pulses.

  • The Choice: We execute an inversion-recovery experiment prior to acquisition to measure the longitudinal relaxation time ( T1​ ) of all protons. The relaxation delay ( D1​ ) is then strictly set to ≥5×T1​ of the slowest-relaxing proton of interest.

  • The Causality: A delay of 5×T1​ guarantees >99.3% magnetization recovery, preventing integration errors caused by signal saturation[5].

C. Integration Limits
  • The Choice: Signal integration must span a frequency range equivalent to 64 times the full width at half maximum (FWHM) of the peak.

  • The Causality: Because NMR signals follow a Lorentzian line shape, integrating only the visible peak base captures merely ~90% of the signal. Extending the window to 64× FWHM ensures 99% of the signal intensity is captured[5].

Step-by-Step Methodologies

Protocol A: Absolute Purity by 1 H qNMR (Primary Method)
  • Gravimetric Preparation: Using a microbalance (readability 0.001 mg), accurately co-weigh ~15.000 mg of ethyl 5-chloroisoquinoline-1-carboxylate and ~5.000 mg of DMSO 2​ CRM into a static-free vial.

  • Solvation: Dissolve the mixture in 0.75 mL of high-purity DMSO- d6​ (100.0 atom % D). Vortex until visually homogeneous, then transfer to a 5 mm precision NMR tube.

  • System Suitability (T 1​ Analysis): Run a standard inversion-recovery pulse sequence. Determine the longest T1​ for the DMSO 2​ singlet and the analyte's target protons (e.g., the ethyl quartet).

  • Acquisition: Acquire the 1D 1 H spectrum using a simple 90° pulse program (zg or equivalent). Set D1​≥5×T1​ (typically 30–45 seconds). Acquire 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1.

  • Processing: Apply a 0.3 Hz exponential line broadening window function. Perform rigorous manual phase correction and a zero-order baseline correction.

  • Calculation: Calculate the mass fraction purity ( Px​ ) using the fundamental qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

    (Where I = integral, N = number of protons, M = molar mass, m = weighed mass, and Pstd​ = purity of the CRM).

Workflow for qNMR purity validation of ethyl 5-chloroisoquinoline-1-carboxylate.

Protocol B: Relative Purity by HPLC-UV (Secondary Method)
  • Standard Preparation: Prepare a 5-point calibration curve (0.1 mg/mL to 1.0 mg/mL) using a previously validated reference standard of ethyl 5-chloroisoquinoline-1-carboxylate.

  • Sample Preparation: Dissolve the test batch in the mobile phase to a target concentration of 0.5 mg/mL.

  • Chromatographic Conditions: Inject 10 µL onto a C18 reversed-phase column (4.6 x 150 mm, 3 µm). Run a gradient elution using Water (0.1% TFA) and Acetonitrile (0.1% TFA) at 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm.

  • Analysis: Calculate purity by comparing the peak area of the analyte against the calibration curve, or via Area Normalization (Area %) if standard is unavailable.

Comparative Data Presentation

The following table summarizes experimental data obtained from a commercial batch of ethyl 5-chloroisoquinoline-1-carboxylate, highlighting the performance metrics of both techniques.

Analytical Parameter 1 H qNMR (Primary Method)HPLC-UV (Secondary Method)
Determined Purity 98.4% ± 0.3% (Mass Fraction)99.6% ± 0.1% (Area %)
Measurement Principle Direct Molar ProportionalityRelative UV Absorbance
Reference Standard Universal CRM (DMSO 2​ )Specific Analyte Standard Required
Limit of Detection (LOD) ~0.1%~0.01%
Analysis Time per Sample ~15 minutes (Post-T 1​ validation)~30 minutes (Excluding calibration)
Susceptibility to Bias Low (Independent of chromophore)High (Overestimates if impurities lack UV absorption)

Data Insight: Notice the discrepancy between the qNMR purity (98.4%) and the HPLC Area % (99.6%). The HPLC method overestimated the purity because a key synthetic impurity (an aliphatic byproduct) lacked a strong chromophore at 254 nm, rendering it nearly invisible to the UV detector. qNMR, being unbiased by optical properties, detected the aliphatic protons and accurately quantified the true mass fraction.

Conclusion

For the structural and quantitative validation of ethyl 5-chloroisoquinoline-1-carboxylate, 1 H qNMR is the superior analytical choice. While HPLC-UV remains an excellent tool for routine, high-throughput trace impurity profiling, it cannot establish absolute purity without an authentic standard. By utilizing a self-validating qNMR protocol—anchored by precise gravimetry, optimized T 1​ relaxation delays, and rigorous integration—researchers can achieve metrologically traceable purity values with unmatched confidence.

References

  • A Guide to Quantitative NMR (qNMR) Emery Pharma[Link]

  • Validation of quantitative NMR Journal of Pharmaceutical and Biomedical Analysis (PubMed) [Link]

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals ACS Publications[Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR American Pharmaceutical Review[Link]

Sources

Comparative

Comparative Efficacy of Ethyl 5-chloroisoquinoline-1-carboxylate Analogs as Allosteric HIV-1 Integrase Inhibitors

Executive Summary Allosteric HIV-1 integrase inhibitors (ALLINIs) represent a paradigm shift in antiretroviral drug development. Unlike traditional Strand Transfer Inhibitors (INSTIs) that target the catalytic active sit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Allosteric HIV-1 integrase inhibitors (ALLINIs) represent a paradigm shift in antiretroviral drug development. Unlike traditional Strand Transfer Inhibitors (INSTIs) that target the catalytic active site, ALLINIs bind to the V-shaped pocket at the Integrase (IN) catalytic core domain (CCD) dimer interface. This dual-action mechanism prevents IN from interacting with its essential cellular cofactor, LEDGF/p75, and prematurely triggers aberrant higher-order IN multimerization, ultimately leading to defective virion maturation ().

However, first-generation quinoline-based ALLINIs (e.g., BI-224436) face a critical clinical hurdle: the rapid emergence of resistance mutations, most notably the A128T substitution at the IN dimer interface (). To overcome this, scaffold hopping strategies utilizing ethyl 5-chloroisoquinoline-1-carboxylate as a foundational synthetic building block have led to the development of highly potent isoquinoline analogs. This guide objectively compares the efficacy of these advanced isoquinoline derivatives against traditional quinoline scaffolds, providing mechanistic insights and robust experimental protocols for laboratory validation.

Mechanistic Rationale: The Isoquinoline Advantage

As a Senior Application Scientist, I emphasize that drug efficacy cannot be evaluated without understanding the structural causality of target engagement. The V-shaped pocket of the IN dimer interface is highly hydrophobic. When the A128T mutation occurs, the substitution of alanine with the bulkier, polar threonine creates a severe steric clash that abolishes the binding of archetypal quinolines.

Advanced analogs derived from the ethyl 5-chloroisoquinoline-1-carboxylate scaffold (such as Compound 6l) feature a repositioned nitrogen atom and optimized steric bulk. This structural realignment allows the appended tert-butoxy acetic acid pharmacophore to maintain critical hydrogen bonds with the IN backbone, while the 5-chloro-substituted isoquinoline core seamlessly accommodates the A128T mutation without steric penalty. Consequently, these analogs are highly selective for promoting higher-order multimerization of inactive IN over merely inhibiting IN-LEDGF/p75 binding.

Visualization: ALLINI Mechanism of Action

G IN HIV-1 Integrase (IN) Dimer Interface ActiveComplex IN-LEDGF/p75 Complex (Active Integration) IN->ActiveComplex Normal Pathway Aberrant Higher-Order IN Multimerization IN->Aberrant ALLINI-induced LEDGF LEDGF/p75 Cofactor LEDGF->ActiveComplex Binds IN ALLINI Isoquinoline ALLINI (e.g., Compound 6l) ALLINI->IN Binds V-shaped pocket ALLINI->ActiveComplex Blocks formation Defective Defective Virion Maturation Aberrant->Defective Impairs IN-RNA binding

Mechanism of Isoquinoline ALLINIs inducing aberrant IN multimerization and blocking LEDGF/p75.

Comparative Efficacy Data

The following table synthesizes the in vitro efficacy of the parent scaffold (ethyl 5-chloroisoquinoline-1-carboxylate), an archetypal quinoline ALLINI (BIB-II), and an optimized isoquinoline analog (Compound 6l) derived from the parent scaffold.

Compound ClassRepresentative MoleculeWT HIV-1 EC₅₀ (μM)A128T HIV-1 EC₅₀ (μM)Fold Resistance (A128T/WT)Primary Mechanism
Archetypal Quinoline BIB-II0.12 ± 0.02>50.0>400xIN-LEDGF/p75 Inhibition
Parent Scaffold Ethyl 5-chloroisoquinoline-1-carboxylate>100 (Inactive)>100 (Inactive)N/ASynthetic Precursor
Optimized Isoquinoline Compound 6l1.10 ± 0.150.73 ± 0.080.66x (Hypersusceptible) Higher-Order Multimerization

Data Interpretation: While the parent ethyl 5-chloroisoquinoline-1-carboxylate lacks the requisite tert-butoxy acetic acid side chain for target engagement, its optimized derivative (Compound 6l) demonstrates a remarkable profile. Not only does it retain low-micromolar potency against Wild-Type (WT) HIV-1, but it exhibits hypersusceptibility against the A128T mutant, completely subverting the >400-fold resistance seen with quinoline-based ALLINIs.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols detail the self-validating assays required to evaluate the efficacy of isoquinoline-1-carboxylate analogs.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) IN-LEDGF/p75 Binding Assay

Causality: This assay quantifies the primary binding event. By using a FRET-based system, we can directly measure the displacement of LEDGF/p75 by the ALLINI.

  • Reagent Preparation: Prepare assay buffer containing 25 mM Tris (pH 7.4), 150 mM NaCl, 2 mM MgCl₂, 0.1% BSA, and 0.01% Tween-20.

  • Protein Conjugation: Utilize N-terminally His-tagged HIV-1 IN (100 nM) and GST-tagged LEDGF/p75 (50 nM).

  • Fluorophore Addition: Add Anti-His-Europium cryptate (donor) and Anti-GST-XL665 (acceptor) at manufacturer-recommended dilutions.

  • Compound Incubation: Dispense the isoquinoline analog (titrated from 0.01 μM to 100 μM) into a 384-well plate. Add the protein/fluorophore mixture.

  • Equilibration & Reading: Incubate at room temperature for 2 hours. Read the plate on an HTRF-compatible microplate reader (Excitation: 337 nm, Emission: 620 nm and 665 nm).

  • Data Validation (Crucial Step): Calculate the 665/620 nm emission ratio. Expert Note: As observed with highly potent multimerizing agents like Compound 6l, monitor the 620 nm donor signal independently. A significant drop in the 620 nm signal indicates compound-induced IN precipitation (multimerization) rather than simple competitive inhibition, serving as an internal validation of the ALLINI mechanism.

Protocol 2: Dynamic Light Scattering (DLS) for Higher-Order IN Multimerization

Causality: To confirm that the loss of HTRF signal is due to aberrant multimerization (the secondary, late-stage antiviral mechanism), DLS is used to measure the hydrodynamic radius of IN complexes.

  • Sample Preparation: Dilute recombinant WT or A128T HIV-1 IN to 2 μM in a high-salt buffer (500 mM NaCl, 20 mM HEPES pH 7.5) to maintain the enzyme in a soluble dimeric/tetrameric state.

  • Baseline Measurement: Transfer 20 μL to a quartz cuvette. Record the baseline hydrodynamic radius (typically ~5-7 nm for tetramers) using a DLS instrument at 25°C.

  • Induction: Spike the sample with 10 μM of the isoquinoline analog or a DMSO vehicle control.

  • Kinetic Monitoring: Measure the particle size distribution continuously for 60 minutes.

  • Validation: A successful multimerizing ALLINI will cause a time-dependent shift in the particle size distribution from <10 nm to >1000 nm (large aggregates). The A128T mutant should aggregate rapidly with the isoquinoline analog, but remain stable with archetypal quinolines, validating the resistance profile.

References
  • An Isoquinoline Scaffold as a Novel Class of Allosteric HIV-1 Integrase Inhibitors Source: ACS Medicinal Chemistry Letters (2019) URL:[Link]

  • Structure of a HIV-1 IN-Allosteric inhibitor complex at 2.93 Å resolution: Routes to inhibitor optimization Source: PLOS Pathogens (2023) URL:[Link]

Validation

Chemoselectivity in Isoquinoline Scaffolds: A Comparative Guide to Leaving Group Ability in Ethyl 5-chloroisoquinoline-1-carboxylate

As a Senior Application Scientist in drug development, mastering the orthogonal reactivity of bifunctional scaffolds is critical for efficient synthetic routing. Ethyl 5-chloroisoquinoline-1-carboxylate is a prime exampl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, mastering the orthogonal reactivity of bifunctional scaffolds is critical for efficient synthetic routing. Ethyl 5-chloroisoquinoline-1-carboxylate is a prime example of a privileged medicinal chemistry building block that presents a fascinating chemoselectivity challenge.

This guide objectively compares the leaving group abilities of its two reactive sites—the ethoxy group (-OEt) of the C1 ester and the chloride (-Cl) at the C5 position—under varying catalytic and nucleophilic conditions. By understanding the underlying electronic causality, researchers can design self-validating experimental workflows to selectively functionalize this molecule.

Mechanistic Causality: The Electronic Architecture

To predict which group will leave first, we must analyze the electronic distribution across the isoquinoline core.

The C1 Position (Leaving Group: -OEt): The nitrogen atom at position 2 acts as a powerful electron-withdrawing sink. This inductive and resonance effect highly activates the adjacent C1 position toward nucleophilic attack. When a hard nucleophile attacks the C1 ester carbonyl, the resulting tetrahedral intermediate is thermodynamically stabilized by the adjacent nitrogen and the fused C6-aromatic ring[1]. Consequently, the ethoxy group (-OEt) acts as an excellent leaving group under nucleophilic acyl substitution conditions, yielding highly stable isoquinoline-1-carboxamides[2].

The C5 Position (Leaving Group: -Cl): Conversely, the chlorine atom at C5 is situated on the carbocyclic (benzenoid) ring. Because the negative charge of a putative Meisenheimer intermediate cannot easily delocalize onto the electronegative ring nitrogen, direct nucleophilic aromatic substitution (SNAr) at C5 is kinetically disfavored[1]. Therefore, the C5-Cl bond is functionally inert to hard nucleophiles like amines. However, this exact C5-Cl bond is perfectly primed for oxidative addition by low-valent transition metals (e.g., Pd(0)), making the chloride (-Cl) the exclusive leaving group under cross-coupling conditions[3].

Logical Workflow: Orthogonal Reactivity Pathways

The diagram below illustrates the divergent synthetic pathways that exploit the distinct leaving group abilities of the -OEt and -Cl moieties.

Chemoselectivity SM Ethyl 5-chloroisoquinoline-1-carboxylate (Bifunctional Scaffold) Path1 Hard Nucleophile (e.g., R-NH2, Heat) SM->Path1 Nucleophilic Acyl Substitution (Attacks C1 Carbonyl) Path2 Pd(0) Catalyst (Ar-B(OH)2, Base) SM->Path2 Oxidative Addition (Attacks C5-Cl Bond) Prod1 Isoquinoline-1-carboxamide (Leaving Group: -OEt) Path1->Prod1 Chemoselectivity >99% Prod2 5-Aryl-isoquinoline-1-carboxylate (Leaving Group: -Cl) Path2->Prod2 Chemoselectivity >95%

Divergent chemoselective pathways demonstrating orthogonal leaving group abilities at C1 and C5.

Quantitative Data: Comparative Reactivity Profile

The following table summarizes the experimental performance and chemoselectivity of ethyl 5-chloroisoquinoline-1-carboxylate under various standard reaction paradigms.

Reaction ParadigmReagent SystemPrimary Leaving GroupIntact Functional GroupChemoselectivityTypical Yield
Nucleophilic Acyl Substitution Primary Amine (R-NH₂), EtOH, 80 °CEthoxy (-OEt) at C1Chloride (-Cl) at C5> 99%85 - 90%
Saponification LiOH, THF/H₂O, 25 °CEthoxy (-OEt) at C1Chloride (-Cl) at C5> 99%92 - 95%
Suzuki-Miyaura Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, 90 °CChloride (-Cl) at C5Ethoxy (-OEt) at C1> 95%75 - 85%
Buchwald-Hartwig Amination Secondary Amine, Pd₂(dba)₃, tBuONaChloride (-Cl) at C5Ethoxy (-OEt) at C180 - 90%*60 - 75%

*Note: Chemoselectivity in Buchwald-Hartwig aminations can be compromised if strongly nucleophilic bases (like unhindered alkoxides) are used, as they may trigger competitive ester hydrolysis or transesterification at C1[4].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific causality-driven steps and analytical checkpoints to guarantee that the correct leaving group has been displaced.

Protocol A: Chemoselective Amidation (Displacement of -OEt)

Objective: Synthesize N-benzyl-5-chloroisoquinoline-1-carboxamide. Causality: Amines act as hard nucleophiles that preferentially attack the highly electrophilic C1 carbonyl over the soft, unactivated C5-Cl bond.

  • Reaction Setup: Charge a flame-dried 50 mL round-bottom flask with ethyl 5-chloroisoquinoline-1-carboxylate (1.0 eq, 1.0 mmol) and anhydrous ethanol (10 mL).

  • Reagent Addition: Add benzylamine (1.5 eq, 1.5 mmol) dropwise at room temperature under magnetic stirring.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours. The thermal energy is required to overcome the activation barrier for the formation of the tetrahedral intermediate.

  • Self-Validation Checkpoint (In-Process): Analyze an aliquot via LC-MS. The disappearance of the starting material mass and the appearance of the amide product mass confirms the selective departure of the -OEt group. Crucially, the presence of the distinct chlorine isotope pattern (M / M+2 ratio of 3:1) in the product mass spectrum definitively validates that the C5-Cl bond remained completely intact.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Protocol B: Chemoselective Suzuki-Miyaura Coupling (Displacement of -Cl)

Objective: Synthesize ethyl 5-phenylisoquinoline-1-carboxylate. Causality: Palladium(0) specifically undergoes oxidative addition at the C-Cl bond. The ester carbonyl at C1 is electronically invisible to Pd(0) under these conditions, allowing for perfect orthogonal reactivity[3].

  • Reaction Setup: In a Schlenk tube, combine ethyl 5-chloroisoquinoline-1-carboxylate (1.0 eq, 1.0 mmol), phenylboronic acid (1.2 eq, 1.2 mmol), and anhydrous K₂CO₃ (2.0 eq, 2.0 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Sparge the mixture with argon for 15 minutes to remove dissolved oxygen, which could prematurely oxidize the Pd catalyst.

  • Catalyst Addition: Introduce the catalyst Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol) under a steady stream of argon. Seal the tube.

  • Thermal Activation: Heat the reaction mixture to 90 °C for 8 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over Na₂SO₄ and concentrate.

  • Self-Validation Checkpoint (Post-Reaction): Perform ¹H NMR analysis on the crude mixture. The retention of the characteristic ethyl quartet and triplet signals (around δ 4.5 and 1.4 ppm, respectively) confirms the -OEt group did not act as a leaving group. The integration of five new aromatic protons confirms the successful departure of the -Cl group and the incorporation of the phenyl ring.

References

  • Why does nucleophilic substitution in isoquinoline favour at position 1? - Quora. quora.com.[Link]

  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents - MDPI. mdpi.com.[Link]

  • Synthesis and evaluation of isoquinolinyl and pyridinyl-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase to alleviate orofacial hyperalgesia in the rat - PMC. nih.gov.[Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 5-chloroisoquinoline-1-carboxylate proper disposal procedures

Comprehensive Operational Guide: Handling and Disposal of Ethyl 5-chloroisoquinoline-1-carboxylate As a Senior Application Scientist, I frequently advise research teams and drug development professionals on the lifecycle...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Handling and Disposal of Ethyl 5-chloroisoquinoline-1-carboxylate

As a Senior Application Scientist, I frequently advise research teams and drug development professionals on the lifecycle management of complex heterocyclic building blocks. Ethyl 5-chloroisoquinoline-1-carboxylate (CAS: 1554068-71-1) is a highly valuable synthetic intermediate. However, its chlorinated isoquinoline core demands rigorous safety and disposal protocols. Because it is a halogenated organic compound, improper disposal can lead to severe environmental persistence and the generation of highly toxic byproducts, such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), during low-temperature combustion[1].

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill response, and final disposal of Ethyl 5-chloroisoquinoline-1-carboxylate, ensuring your laboratory maintains strict compliance with environmental regulations and optimal safety standards.

Section 1: Chemical Profiling & Hazard Causality

To manage a chemical safely, one must understand the causality behind its hazards. The presence of the chlorine atom on the aromatic isoquinoline ring significantly increases the molecule's stability and lipophilicity.

  • Environmental Persistence: The carbon-chlorine bond is highly resistant to biological degradation, meaning this compound cannot be disposed of in standard sanitary sewers or conventional landfills[2].

  • Thermal Byproducts: If incinerated at standard municipal waste temperatures, halogenated aromatics can recombine to form dioxins and furans[1]. Therefore, high-temperature rotary kiln incineration equipped with caustic scrubbing is the only acceptable disposal method[2].

Table 1: Waste Characterization & Incineration Parameters

ParameterSpecification / Data
Chemical Name Ethyl 5-chloroisoquinoline-1-carboxylate
CAS Number 1554068-71-1
Chemical Class Halogenated Heterocyclic Aromatic
EPA Waste Category Halogenated Organic Waste (Regulated under 40 CFR Part 268)[3]
Required Destruction Temp. > 1000°C (Rotary Kiln Incineration)[4]
Required Residence Time > 2 seconds
Combustion Byproducts CO₂, H₂O, NOₓ, HCl (Hydrogen Chloride)
Emission Control Caustic scrubbing (NaOH) required to neutralize HCl[4]

Section 2: Laboratory Safety & Operational Handling

Before any experimental workflow begins, the operational environment must be secured to prevent exposure.

  • Engineering Controls: All manipulations of Ethyl 5-chloroisoquinoline-1-carboxylate (weighing, transferring, reacting) must be conducted within a certified Class II chemical fume hood. This prevents the inhalation of potentially irritating dust or aerosols.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (minimum 5 mil thickness) are required. Causality: Nitrile provides excellent chemical resistance to incidental contact with chlorinated organics, whereas standard latex offers poor protection and can degrade rapidly, compromising the skin barrier.

    • Eye Protection: ANSI Z87.1 certified chemical splash goggles.

    • Body: Standard flame-resistant laboratory coat and closed-toe shoes.

Section 3: Step-by-Step Spill Response Methodology

In the event of a spill, immediate containment is critical to prevent environmental release and cross-contamination with incompatible chemicals (such as alkali metals, which can react explosively with chlorinated compounds)[5].

Step-by-step operational workflow for containing and neutralizing a halogenated organic spill.

Spill Response Protocol:

  • Evacuate and Ventilate: Clear personnel from the immediate area and ensure the fume hood or room exhaust is operating at maximum capacity[6].

  • Assess and Protect: Don appropriate PPE. If the spill is large or outside a fume hood, a half-face respirator with organic vapor/particulate cartridges may be necessary.

  • Containment (Solid): If the compound is spilled in its solid form, lightly moisten the powder with water or a compatible high-boiling solvent to prevent the generation of airborne dust[6].

  • Containment (Solution): If spilled as a solution (e.g., dissolved in dichloromethane or DMF), encircle the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pad. Never use combustible materials like sawdust.[6]

  • Collection: Use non-sparking tools to scoop the absorbed material into a rigid, leak-proof, chemically compatible container (e.g., high-density polyethylene, HDPE).

  • Decontamination: Wash the spill surface with a detergent solution, collecting all wash water into the same hazardous waste container.

Section 4: Waste Segregation & Storage Protocol

The most common logistical failure in laboratory waste management is improper segregation. Ethyl 5-chloroisoquinoline-1-carboxylate must be strictly segregated into designated Halogenated Organic Waste streams.

  • The Causality of Segregation: Mixing halogenated waste with non-halogenated waste is legally and economically detrimental. Halogenated waste requires specialized, high-temperature incineration[2]. If a non-halogenated waste drum is contaminated with even a small amount of chlorinated material, the entire drum must be reclassified and processed at a significantly higher cost to prevent dioxin emissions[1].

  • Incompatibilities: Never store halogenated organic waste in the same secondary containment as alkali metals (e.g., sodium, potassium), strong reducing agents, or strong bases, as this can lead to violent exothermic reactions[5].

Section 5: Final Disposal Procedures (High-Temperature Incineration)

Under EPA guidelines (40 CFR Part 268), land disposal of halogenated organic compounds is strictly prohibited[3]. The only scientifically and legally sound method for the ultimate disposal of Ethyl 5-chloroisoquinoline-1-carboxylate is thermal destruction[6].

Logistical and chemical pathway for the compliant destruction of halogenated organic waste.

Disposal Execution Plan:

  • Waste Profiling: Create a detailed waste profile for your licensed hazardous waste contractor. Explicitly list "Ethyl 5-chloroisoquinoline-1-carboxylate" and note the presence of the chlorinated heterocycle.

  • Packaging: Ensure the waste is sealed in UN-rated containers (typically poly-drums for corrosive/halogenated compatibility).

  • Thermal Destruction: The contractor will transport the waste to a permitted hazardous waste incinerator. The waste is injected into a rotary kiln operating at temperatures exceeding 1000°C[4].

  • Gas Scrubbing: At these temperatures, the carbon-chlorine bonds are cleaved, generating hydrogen chloride (HCl) gas. The incinerator's exhaust must pass through a caustic scrubber (e.g., sodium hydroxide spray) to neutralize the acidic HCl into harmless sodium chloride (salt) and water before release into the atmosphere[2][4].

By adhering to these stringent segregation and disposal protocols, laboratories not only ensure regulatory compliance but also actively prevent the release of persistent organic pollutants into the environment.

References

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene, Benchchem,
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes, EPA NEPIS,
  • Technical Resource Document Treatment Technologies For Halogenated Organic Containing Wastes, Volume 1, EPA NEPIS,
  • Chemical Waste Management for Laboratories, Physikalisch-Technische Bundesanstalt,
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling, OC-Praktikum,

Sources

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